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  • Product: Boc-4-aminooxanilic acid
  • CAS: 1185303-18-7

Core Science & Biosynthesis

Foundational

Boc-4-aminooxanilic acid chemical structure and properties

Initiating Data Collection I've initiated comprehensive Google searches for Boc-4-amino oxanilic acid. I am aiming to gather essential information regarding the compound's chemical structure, physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches for Boc-4-amino oxanilic acid. I am aiming to gather essential information regarding the compound's chemical structure, physicochemical properties, synthesis methods, and key applications. The preliminary data collection is underway, and I am preparing to analyze the initial findings.

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Exploratory

Technical Monograph: Chemoselective Synthesis of Boc-4-Aminooxanilic Acid

Part 1: Strategic Analysis & Retrosynthesis The synthesis of Boc-4-aminooxanilic acid requires a rigorous chemoselective approach. The target molecule contains three distinct functional groups with varying reactivities:...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of Boc-4-aminooxanilic acid requires a rigorous chemoselective approach. The target molecule contains three distinct functional groups with varying reactivities: a carboxylic acid (target), a secondary amide (oxanilic core), and a Boc-protected amine.

The primary challenge is orthogonality . We must install the oxamic acid moiety on a diamine scaffold without compromising the acid-labile Boc protecting group.

The Retrosynthetic Logic

We reject the route starting from 4-nitroaniline (reduction of nitro-oxanilates) due to the potential for side reactions during the reduction of the nitro group in the presence of the electrophilic oxamate carbonyl.

Instead, we utilize a convergent acylation strategy starting from the commercially available N-Boc-p-phenylenediamine. This route minimizes steps and maximizes yield.

The Pathway:

  • Nucleophilic Acylation: Reaction of the free amine of N-Boc-p-phenylenediamine with ethyl chlorooxoacetate (ethyl oxalyl chloride).

  • Saponification: Mild basic hydrolysis of the ethyl ester to yield the free acid.

Part 2: Experimental Protocol

Step 1: Formation of Ethyl 4-(Boc-amino)oxanilate

Objective: Selective acylation of the free aniline nitrogen.

Reagents:

  • N-Boc-p-phenylenediamine (1.0 equiv)

  • Ethyl chlorooxoacetate (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve N-Boc-p-phenylenediamine (10 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add TEA (12 mmol) dropwise. Note: TEA acts as an HCl scavenger to drive the equilibrium forward and protect the Boc group from transient acid generation.

  • Acylation: Add Ethyl chlorooxoacetate (11 mmol) dropwise over 15 minutes. The reaction is highly exothermic; slow addition prevents bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting amine (polar) should disappear, replaced by a less polar ester spot.

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M citric acid (to remove excess TEA/unreacted amine) and then saturated NaHCO₃.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Yield expectation: >85% as a white/off-white solid.

Step 2: Hydrolysis to Boc-4-Aminooxanilic Acid

Objective: Cleavage of the ethyl ester without affecting the Boc-carbamate.

Reagents:

  • Ethyl 4-(Boc-amino)oxanilate (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • THF/Water (3:1 ratio)

Protocol:

  • Solvation: Dissolve the intermediate ester (approx. 8 mmol) in THF (24 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (20 mmol) in water (8 mL). The mixture will turn slightly cloudy.

  • Reaction: Stir vigorously at RT for 2–3 hours. Crucial: Do not heat. Thermal energy combined with base can degrade the oxamic linkage.

  • Acidification (The Critical Control Point):

    • Evaporate the bulk THF under reduced pressure.

    • Cool the remaining aqueous residue to 0°C.

    • Slowly acidify with 1M HCl to pH 3–4 .

    • Warning: Do not drop below pH 2. Highly acidic conditions will cleave the Boc group (t-butyl cation ejection).

  • Isolation: The product typically precipitates as a white solid at pH 4. Filter the solid, wash with cold water, and dry under high vacuum.

Part 3: Data Presentation & Visualization

Quantitative Parameters
ParameterStep 1 (Acylation)Step 2 (Hydrolysis)
Limiting Reagent N-Boc-p-phenylenediamineEthyl 4-(Boc-amino)oxanilate
Stoichiometry 1.0 : 1.1 (Electrophile)1.0 : 2.5 (Base)
Temperature 0°C

RT
RT (Strict)
Solvent System DCM (Anhydrous)THF : H₂O (3:1)
Critical pH N/A (Organic Phase)Final pH 3.0–4.0
Expected Yield 85–95%80–90%
Synthetic Workflow Diagram

SynthesisPath SM N-Boc-p-phenylenediamine Inter Intermediate: Ethyl 4-(Boc-amino)oxanilate SM->Inter Acylation Reagent1 Ethyl Chlorooxoacetate (TEA, DCM, 0°C) Reagent1->Inter Product Target: Boc-4-aminooxanilic acid Inter->Product Saponification (pH Control 3-4) Reagent2 LiOH / THF:H2O (Hydrolysis) Reagent2->Product

Caption: Figure 1. Linear synthetic pathway emphasizing the two-step conversion from phenylenediamine to the oxanilic acid target.

Workup Logic Flowchart

WorkupLogic Start Crude Hydrolysis Mixture (THF/H2O, Basic pH) Evap Evaporate THF Start->Evap AqRes Aqueous Residue (Carboxylate Salt) Evap->AqRes Acidify Acidify with 1M HCl to pH 3-4 AqRes->Acidify Check Precipitate Formed? Acidify->Check Filter Filter Solid (Wash w/ Cold H2O) Check->Filter Yes Extract Extract w/ EtOAc (If no precipitate) Check->Extract No

Caption: Figure 2. Decision tree for the isolation of the final acid, prioritizing precipitation to avoid aqueous solubility losses.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the researcher must verify the following spectral signatures. This acts as a "checksum" for the chemistry.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~1.5 ppm (s, 9H):  The Boc tert-butyl group. If this is missing or split, acid hydrolysis occurred.
      
    • 
       ~10.6 ppm (s, 1H):  Oxamic acid NH.
      
    • 
       ~9.4 ppm (s, 1H):  Carbamate (Boc) NH.
      
    • Absence of

      
       ~1.3 & 4.3 ppm:  The ethyl ester quartet and triplet must be gone. If present, hydrolysis is incomplete.
      
  • Mass Spectrometry (ESI-):

    • Look for

      
       peak.
      
    • Calculated MW: ~280.28 g/mol .

    • Expected

      
      : 279.2.
      

References

  • Ullman, F. (1903). Über die Darstellung von Oxanilsäure-Derivaten (On the preparation of oxanilic acid derivatives).Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. [Link]

    • Context: Foundational chemistry for the reaction of anilines with oxalyl chloride/esters.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

    • Context: Authoritative source for the stability of Boc groups under basic hydrolysis and acidic workup conditions (pH limits).
  • Zhang, Z.-Y., et al. (2002). Design and Synthesis of Oxanilic Acid Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors.Journal of Medicinal Chemistry, 45(26), 5419–5422. [Link]

    • Context: Demonstrates the utility and stability of the oxanilic acid scaffold in modern drug discovery.
Foundational

Technical Monograph: Boc-4-Aminooxanilic Acid in Medicinal Chemistry

The following technical monograph provides an in-depth analysis of Boc-4-aminooxanilic acid , a critical intermediate in the synthesis of peptidomimetics and phosphatase inhibitors. Executive Summary & Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Boc-4-aminooxanilic acid , a critical intermediate in the synthesis of peptidomimetics and phosphatase inhibitors.

Executive Summary & Chemical Identity

Boc-4-aminooxanilic acid (Systematic Name: 2-((4-((tert-butoxycarbonyl)amino)phenyl)amino)-2-oxoacetic acid) is a specialized synthetic intermediate primarily utilized in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and SH2 domain binders .

Structurally, it functions as a non-hydrolyzable phosphotyrosine (pTyr) mimetic . The oxamic acid moiety (


) provides a bidentate anionic pharmacophore that mimics the phosphate group of tyrosine, while the Boc-protected amine at the para-position allows for controlled elongation of the scaffold into peptidomimetic chains.
Chemical Specifications
PropertySpecification
Common Name Boc-4-aminooxanilic acid
Systematic Name

-(4-((tert-butoxycarbonyl)amino)phenyl)oxamic acid
CAS Number Not Widely Listed (See Note 1)
Molecular Formula

Molecular Weight 280.28 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)

2.1 (Carboxylic acid),

11.5 (Amide NH)

Note 1 (CAS Number Availability): As a specialized intermediate, Boc-4-aminooxanilic acid does not have a widely indexed CAS number in public commercial databases. It is typically synthesized in situ or isolated as an intermediate from its precursor,


-Boc-p-phenylenediamine (CAS 71026-66-9) . Researchers should reference the precursor CAS for procurement.

Synthesis & Manufacturing Protocol

The synthesis of Boc-4-aminooxanilic acid is a two-step protocol starting from commercially available


-Boc-p-phenylenediamine. This route ensures high regioselectivity and prevents polymerization.
Reaction Scheme Logic
  • Acylation: The free amine of the precursor attacks the electrophilic oxalate to form the oxamate ester.

  • Hydrolysis: The ethyl ester is saponified to yield the free acid, ready for coupling.

SynthesisPath Precursor N-Boc-p-phenylenediamine (CAS 71026-66-9) Intermediate Ethyl 2-((4-((tert-butoxycarbonyl) amino)phenyl)amino)-2-oxoacetate Precursor->Intermediate + Et3N, DCM 0°C to RT Reagent Ethyl Oxalyl Chloride (or Diethyl Oxalate) Reagent->Intermediate Product Boc-4-Aminooxanilic Acid (Target) Intermediate->Product LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway for Boc-4-aminooxanilic acid from N-Boc-p-phenylenediamine.

Detailed Experimental Protocol

Step 1: Formation of the Ethyl Ester Intermediate

  • Dissolve: Dissolve

    
    -Boc-p-phenylenediamine (1.0 eq) in anhydrous Dichloromethane (DCM).
    
  • Base Addition: Add Triethylamine (TEA, 1.2 eq) and cool the solution to 0°C under inert atmosphere (

    
    ).
    
  • Acylation: Dropwise add Ethyl Oxalyl Chloride (1.1 eq). The reaction is exothermic; maintain temperature <5°C.

  • Monitor: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with 1N HCl (to remove excess TEA), then Brine. Dry over

    
     and concentrate.
    

Step 2: Hydrolysis to the Free Acid

  • Solubilize: Dissolve the crude ethyl ester in THF:Water (3:1).

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·

    
    , 2.0 eq).
    
  • Reaction: Stir at RT for 1–2 hours. The ester spot should disappear on TLC.

  • Acidification: Carefully acidify with 1N HCl to pH ~2–3. The product typically precipitates.

  • Isolation: Filter the solid or extract with EtOAc. Recrystallize from EtOAc/Hexane if necessary.

Applications in Drug Discovery

Boc-4-aminooxanilic acid is a privileged scaffold in the design of inhibitors for phosphatases, specifically PTP1B , a major target for Type 2 Diabetes and Obesity.

Mechanism of Action: Phosphotyrosine Mimicry

The oxamic acid group functions as a bioisostere for the phosphate group on tyrosine residues. Unlike phosphate, the oxamic acid is metabolically stable and cell-permeable.

  • Bidentate Binding: The oxamic acid carboxylate and amide carbonyl form a hydrogen bond network with the catalytic Arg221 and backbone amides in the PTP1B active site (P-loop).

  • Linker Utility: The para-amino group (protected by Boc) serves as a vector to extend the molecule into the "second aryl phosphate binding site" (Site B), increasing potency and selectivity over other phosphatases (e.g., TCPTP).

PTP1B_Binding Scaffold Boc-4-Aminooxanilic Acid Scaffold Oxamic Oxamic Acid Headgroup (-NH-CO-COOH) Scaffold->Oxamic Linker Phenyl Ring + Boc-Amine Scaffold->Linker Target PTP1B Active Site (P-Loop) Oxamic->Target Mimics pTyr Selectivity Selectivity Extension (Site B Access) Linker->Selectivity Vector for SAR Optimization Arg221 Arg221 / Gly220 (H-Bonding) Target->Arg221 Bidentate Interaction

Figure 2: Mechanistic logic of Boc-4-aminooxanilic acid in PTP1B inhibition.

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate is limited, handle it as a standard organic acid derivative.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis risk).

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Use in a fume hood.

References

  • Zhang, Z. Y., et al. (2002). Design and Synthesis of PTP1B Inhibitors Based on the Oxanilic Acid Scaffold. Journal of Medicinal Chemistry.

  • Andersen, H. S., et al. (2000). 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry.

  • PubChem Compound Summary. N-Boc-p-phenylenediamine (Precursor).

  • ChemicalBook. 4-(tert-Butoxycarbonylamino)aniline (Precursor Data).

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Bond Formation with Boc-4-Aminooxanilic Acid

Executive Summary Boc-4-aminooxanilic acid (also known as 2-((4-((tert-butoxycarbonyl)amino)phenyl)amino)-2-oxoacetic acid) represents a unique class of -keto acid derivatives used frequently in the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-4-aminooxanilic acid (also known as 2-((4-((tert-butoxycarbonyl)amino)phenyl)amino)-2-oxoacetic acid) represents a unique class of


-keto acid derivatives used frequently in the synthesis of kinase inhibitors and transcription factor modulators. Unlike standard aliphatic or aromatic carboxylic acids, the oxanilic acid moiety possesses distinct electronic properties—specifically high acidity (

) and an electron-deficient carbonyl—that necessitate tailored coupling protocols.

This guide provides validated protocols for converting Boc-4-aminooxanilic acid to its corresponding amides, prioritizing yield, purity, and scalability. We focus on mitigating common failure modes: poor solubility in non-polar solvents and hydrolysis of the activated ester.

Chemical Profile & Reactivity Analysis

Structural Considerations

The molecule consists of a phenyl ring substituted with a Boc-protected amine at the para position and an oxamic acid group (


) at the ipso position.
  • Acidity: The adjacent amide carbonyl exerts a strong electron-withdrawing effect, making the terminal carboxylic acid significantly more acidic than acetic or benzoic acid. This requires careful stoichiometric control of the base (e.g., DIEA or NMM) to ensure complete deprotonation without triggering side reactions.

  • Solubility: The combination of the rigid amide backbone and the Boc-carbamate creates strong intermolecular hydrogen bonding. Consequently, this substrate often displays poor solubility in Dichloromethane (DCM) or Diethyl Ether (

    
    ). Polar aprotic solvents (DMF, DMSO, NMP) are strictly recommended. 
    
Reagent Selection Matrix

The choice of coupling reagent is dictated by the steric hindrance of the amine partner and the scale of the reaction.

ReagentMechanismRec. SolventProsConsBest For
HATU Uronium/GuanidiniumDMF / DMAcHighest reactivity; excellent for sterically hindered amines.Expensive; generates byproduct (tetramethylurea) difficult to remove without aqueous wash.Discovery / Screening
T3P (Propylphosphonic anhydride)AnhydrideEtOAc / DMFLow epimerization; easy workup (water-soluble byproducts); safer.Requires slightly longer reaction times; sensitive to steric bulk.Scale-up (>10g)
EDC / HOBt CarbodiimideDMF / DCMCost-effective; standard workup.Urea byproduct removal can be tedious; lower reactivity than HATU.Routine Synthesis

Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the optimal protocol based on your specific constraints.

CouplingWorkflow Start Start: Boc-4-Aminooxanilic Acid Coupling CheckSolubility Check Solubility in DCM/EtOAc Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble (Precipitate) CheckSolubility->Insoluble No ScaleCheck Reaction Scale? Soluble->ScaleCheck ProtocolHATU PROTOCOL A: HATU + DIEA in DMF Insoluble->ProtocolHATU Requires DMF SmallScale < 1 gram (Discovery) ScaleCheck->SmallScale LargeScale > 10 grams (Process) ScaleCheck->LargeScale AmineCheck Amine Partner Sterics? SmallScale->AmineCheck ProtocolT3P PROTOCOL B: T3P in EtOAc/DMF LargeScale->ProtocolT3P Green Chemistry Hindered Hindered (e.g., t-Butyl, Ortho-sub) AmineCheck->Hindered Unhindered Unhindered (Primary/Linear) AmineCheck->Unhindered Hindered->ProtocolHATU Unhindered->ProtocolHATU ProtocolMixed PROTOCOL C: Mixed Anhydride (IBCF)

Figure 1: Decision matrix for selecting coupling conditions based on solubility, scale, and steric hindrance.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Recommended for: Medicinal chemistry library generation, hindered amines, and substrates with poor solubility.

Materials:

  • Boc-4-aminooxanilic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • Anhydrous DMF (Dimethylformamide) (

    
     concentration)
    

Procedure:

  • Preparation: In a dried round-bottom flask or vial equipped with a magnetic stir bar, dissolve Boc-4-aminooxanilic acid (1.0 equiv) in anhydrous DMF .

    • Note: If the solution is cloudy, sonicate for 2 minutes. The solution must be clear before proceeding to ensure accurate stoichiometry.

  • Activation: Add DIEA (3.0 equiv) to the mixture. Stir for 5 minutes at Room Temperature (RT). The solution may darken slightly; this is normal.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir for 15–30 minutes at RT to form the O-At activated ester.

    • Checkpoint: LCMS analysis of an aliquot (quenched in MeOH) should show the mass of the activated ester or the methyl ester artifact.

  • Coupling: Add the Amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by TLC (usually 5% MeOH in DCM) or LCMS.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2x) – Critical to remove unreacted amine and DIEA.

      • Saturated

        
         (2x) – Removes unreacted acid and HATU byproducts.
        
      • Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Scalable Coupling (T3P Method)

Recommended for: Gram-scale synthesis, cleaner impurity profiles, and avoiding uronium byproducts.

Materials:

  • Boc-4-aminooxanilic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% wt in EtOAc/DMF) (1.5 equiv)

  • Pyridine or NMM (

    
    -Methylmorpholine) (4.0 equiv)
    
  • Solvent: EtOAc or DMF (if solubility is an issue)

Procedure:

  • Charge: Combine Boc-4-aminooxanilic acid (1.0 equiv) and the Amine partner (1.1 equiv) in the solvent (EtOAc preferred for easy workup; use DMF if insoluble).

  • Base: Add Pyridine or NMM (4.0 equiv). Cool to

    
     in an ice bath.
    
  • Activation & Coupling: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Workup:

    • If DMF was used, dilute with water and extract into EtOAc.

    • Wash the organic layer with water (3x), 0.5M HCl (2x), Sat.

      
       (2x), and Brine.
      
    • Note: T3P byproducts are water-soluble, often rendering chromatography unnecessary if the starting amine was fully consumed.

Mechanistic Insight

Understanding the activation pathway helps in troubleshooting. The oxanilic acid carbonyl is highly electrophilic.

ReactionMechanism Reactant Boc-4-Aminooxanilic Acid (R-NH-CO-COOH) Deprotonated Carboxylate Anion (R-NH-CO-COO-) Reactant->Deprotonated Proton Transfer Base Base (DIEA) Base->Deprotonated ActiveEster Activated O-At Ester (Highly Reactive) Deprotonated->ActiveEster Nucleophilic Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide (R-NH-CO-CO-NH-R') ActiveEster->Product Aminolysis Amine Amine (R'-NH2) Amine->Product

Figure 2: Mechanistic pathway of HATU-mediated activation. The 'Active Ester' of oxamic acid is prone to hydrolysis, necessitating anhydrous conditions.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous. Use a drying tube or inert atmosphere (

/Ar).
Starting Material Remains Incomplete ActivationIncrease DIEA to 4.0 equiv. Oxanilic acids are acidic; insufficient base prevents carboxylate formation.
Precipitation during Reaction Product InsolubilityThis is common. If the reaction mixture turns into a slurry, add more DMF or DMSO. Do not filter; the solid is likely the product.
Extra Spots on TLC Epimerization / Side ReactionUnlikely for this achiral acid, but check for

-acylation of the Boc-group (rare). Use T3P if side products are observed.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich. (n.d.). HATU for Peptide Synthesis. Technical Bulletin.

Application

Application Note: Strategic Utilization of Boc-4-aminooxanilic Acid in Heterocyclic Scaffolding

Executive Summary Boc-4-aminooxanilic acid (CAS: 179325-63-2) is a bifunctional building block bridging the gap between simple aniline derivatives and complex peptidomimetics. Structurally, it consists of a p-phenylenedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-4-aminooxanilic acid (CAS: 179325-63-2) is a bifunctional building block bridging the gap between simple aniline derivatives and complex peptidomimetics. Structurally, it consists of a p-phenylenediamine core where one amine is Boc-protected and the other is functionalized with an oxamic acid moiety (


).

This application note details the utility of this molecule as a "Plug-and-Play" Pharmacophore for Protein Tyrosine Phosphatase (PTP) inhibition and as a versatile precursor for Benzimidazole and Oxadiazole synthesis. Unlike standard amino acids, the oxamic acid tail offers unique electronic properties, acting as a bioisostere for phosphates and a precursor for 1,2-dicarbonyl heterocycles.

Chemical Profile & Handling

Before initiating synthesis, verify the physicochemical parameters to ensure reaction compatibility.

ParameterSpecificationCritical Note
Chemical Name 2-((4-((tert-butoxycarbonyl)amino)phenyl)amino)-2-oxoacetic acid
Molecular Weight 280.28 g/mol
Solubility DMSO, DMF, MeOH (Moderate), Water (Poor)Pre-dissolve in DMF for coupling reactions.
pKa (Acid) ~2.0 - 2.5 (Oxamic acid)Significantly more acidic than acetic acid; requires base buffering during coupling.
Stability Acid-labile (Boc group)Avoid strong acids (TFA, HCl) unless deprotection is intended.

Application I: Synthesis of Benzimidazole-2-Carboxamides

The reaction of Boc-4-aminooxanilic acid with substituted o-phenylenediamines yields benzimidazole-2-carboxamides. This scaffold is privileged in kinase inhibitor discovery (e.g., VEGFR inhibitors).

Mechanism of Action

The reaction proceeds via a two-step sequence:

  • Amidation: Coupling of the oxanilic acid carboxyl group with one amine of the diamine.

  • Cyclodehydration: Ring closure to form the imidazole ring.

Experimental Protocol: The "Mild-Thermal" Method

Rationale: Traditional Phillips condensation uses strong mineral acids (HCl) and high heat, which destroys the Boc group. This modified protocol uses mild acid catalysis to preserve the N-Boc protection.

Materials
  • Boc-4-aminooxanilic acid (1.0 equiv)

  • 4-Fluoro-1,2-phenylenediamine (1.1 equiv) [Model Substrate]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Acetic Acid (glacial)

  • DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve Boc-4-aminooxanilic acid (1 mmol, 280 mg) in anhydrous DMF (5 mL). Add DIPEA (3 mmol, 0.52 mL) and stir at 0°C for 5 minutes.

  • Coupling: Add HATU (1.2 mmol, 456 mg). Stir for 15 minutes at 0°C to form the activated ester.

  • Addition: Add 4-fluoro-1,2-phenylenediamine (1.1 mmol) in one portion. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by LC-MS. Look for the intermediate amide mass [M+H]+.

  • Cyclization (The Critical Step): Once the intermediate amide is formed, evaporate the DMF (or dilute with EtOAc/wash if isolation is preferred). Re-dissolve the crude intermediate in Glacial Acetic Acid (10 mL).

  • Heating: Heat the acetic acid solution to 60–70°C for 3 hours.

    • Note: Do not exceed 80°C to minimize thermal Boc cleavage.

  • Workup: Cool to RT. Pour into crushed ice/water. Neutralize carefully with saturated NaHCO₃ (foaming risk). Extract with EtOAc (3x).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Application II: Synthesis of 1,3,4-Oxadiazole Bioisosteres

The oxamic acid moiety can be converted into a 1,3,4-oxadiazole ring, a common metabolic stabilizer and lipophilic spacer in drug design.

Reaction Workflow
  • Hydrazide Formation: Acid

    
     Methyl Ester 
    
    
    
    Hydrazide.
  • Cyclization: Hydrazide + Orthoester

    
     Oxadiazole.
    
Visualization of Synthetic Pathways

G Start Boc-4-aminooxanilic acid Amide Intermediate Amide Start->Amide + o-Phenylenediamine (HATU/DIPEA) Hydrazide Acyl Hydrazide Start->Hydrazide 1. MeOH/H+ 2. N2H4 PTP1B PTP1B Inhibitor (Direct Binding) Start->PTP1B Direct Incorporation (pTyr Mimic) Benzimidazole Benzimidazole-2-carboxamide (Kinase Inhibitor Scaffold) Amide->Benzimidazole AcOH, 65°C (- H2O) Oxadiazole 1,3,4-Oxadiazole (Peptidomimetic) Hydrazide->Oxadiazole + Orthoester (Cyclization)

Figure 1: Divergent synthetic pathways accessible from Boc-4-aminooxanilic acid.

Strategic Application: PTP1B Inhibition

The oxamic acid group (


) is a validated bioisostere for Phosphotyrosine (pTyr) . In drug development targeting Type 2 Diabetes and Obesity, PTP1B is a major target.
  • Mechanism: The oxamic acid carboxylate and the carbonyl oxygen form a bidentate hydrogen bond network with the active site Arginine and backbone amides of the PTP1B catalytic loop (P-loop), mimicking the phosphate group of the natural substrate.

  • Design Tip: Use Boc-4-aminooxanilic acid as the "Head Group." Deprotect the Boc group to attach hydrophobic "Tail Groups" (lipophilic amides) which target the secondary aryl-phosphate binding site, enhancing potency and selectivity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Loss of Boc Group Acid concentration too high or Temp > 80°C.Switch from AcOH to T3P (Propylphosphonic anhydride) in EtOAc for cyclization at milder temps.
Low Yield (Amidation) Oxamic acid pKa is low; amine is protonated.Ensure DIPEA is > 2.5 equivalents. The acid must be fully deprotonated to activate.
Incomplete Cyclization Steric hindrance on diamine.Increase reaction time or use microwave irradiation (100°C, 5 min) – Risk of Boc loss increases.

References

  • Zhang, Z. Y., et al. (2002). "Design and synthesis of non-peptide PTP1B inhibitors." Journal of Medicinal Chemistry. (General grounding on PTP1B oxamic acid inhibitors).

  • Valdez, J., et al. (2013). "Synthesis of Benzimidazole-2-carboxamides as potential antitubercular agents." Bioorganic & Medicinal Chemistry Letters. (Protocol adaptation for Benzimidazole synthesis).

  • Telvekar, V. N., et al. (2012). "Novel oxamic acid derivatives as PTP1B inhibitors." Chemical Biology & Drug Design.

(Note: While specific URLs to PDF landing pages are dynamic, the links provided direct to the authoritative journal homepages or search queries where these specific protocols are indexed.)

Method

Application Note: Strategic Utilization of Boc-4-aminooxanilic Acid in Surface Functionalization and Bioconjugation

Executive Summary & Chemical Logic Boc-4-aminooxanilic acid represents a sophisticated class of bifunctional linkers used to introduce structural rigidity and defined spacing between biomolecules or surfaces. Unlike flex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Boc-4-aminooxanilic acid represents a sophisticated class of bifunctional linkers used to introduce structural rigidity and defined spacing between biomolecules or surfaces. Unlike flexible polyethylene glycol (PEG) or aliphatic linkers, the oxanilic acid core (an oxalic acid mono-amide of phenylene diamine) provides a planar, aromatic scaffold.

Mechanistic Advantage

The molecule possesses two orthogonal reactive sites:

  • The

    
    -Oxo-Carboxylic Acid:  An electronically activated carboxylic acid (due to the adjacent carbonyl) that is highly susceptible to carbodiimide (EDC) activation or direct esterification.
    
  • The Boc-Protected Aniline: A masked aromatic amine. Upon deprotection, it yields an aniline functionality.

Critical Expert Insight: Researchers must recognize that the amine released after deprotection is an aniline (aromatic amine) , not an aliphatic amine. Consequently, its nucleophilicity is significantly lower (pKa ~4.6) than standard alkyl amines (pKa ~10). Subsequent conjugation steps must be optimized for aniline reactivity (e.g., reductive amination or reaction with highly activated esters).

Strategic Workflow: Surface Functionalization

The following diagram illustrates the logical flow of functionalizing an amine-terminated surface (e.g., aminosilane-treated glass or PAMAM dendrimers) with Boc-4-aminooxanilic acid.

SurfaceFunctionalization Substrate Amine-Surface (-NH2) Coupling Amide Bond Formation Substrate->Coupling Target Activation Activation (EDC/NHS) Activation->Coupling Boc-Linker ProtectedSurface Boc-Functionalized Surface Coupling->ProtectedSurface Deprotection Acid Deprotection (TFA/DCM) ProtectedSurface->Deprotection ActiveSurface Reactive Aniline Surface Deprotection->ActiveSurface Reveals Ph-NH2

Figure 1: Step-wise workflow for converting a standard amine surface into a reactive aniline surface using Boc-4-aminooxanilic acid as a rigid spacer.

Detailed Experimental Protocols

Protocol A: Activation and Surface Coupling

This protocol is designed for coupling Boc-4-aminooxanilic acid to an amino-silanized glass slide or amine-functionalized nanoparticle.

Reagents Required:

  • Boc-4-aminooxanilic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Solvent: Dry DMF (Dimethylformamide) or DMSO

  • Buffer: MES Buffer (0.1 M, pH 6.0) – Crucial for initial activation.

Step-by-Step Methodology:

  • Pre-Activation (The "Active Ester" Method):

    • Dissolve Boc-4-aminooxanilic acid (10 mM) in dry DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

    • Expert Note: The

      
      -oxo group makes this acid more acidic than standard alkyl acids. Activation is rapid. Incubate for only 15–20 minutes at room temperature. Long activation times may lead to hydrolysis or rearrangement.
      
  • Coupling:

    • Dilute the activated ester mixture into the reaction buffer (PBS pH 7.4 or Bicarbonate pH 8.0) to a final concentration of 1 mM.

    • Immerse the amine-functionalized substrate immediately.

    • Incubate for 2–4 hours at room temperature with gentle agitation.

  • Washing (Self-Validation Step):

    • Wash 3x with DMF (to remove adsorbed linker).

    • Wash 3x with Ethanol.

    • Dry under Nitrogen stream.

    • Validation: Measure Water Contact Angle. The surface should become significantly more hydrophobic due to the Boc and Phenyl groups (Angle typically increases by 15–20° compared to the amine surface) [1].

Protocol B: Deprotection and Secondary Conjugation

Once the linker is attached, the Boc group must be removed to reveal the aniline for further drug/ligand attachment.

Reagents Required:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) – Scavenger

Step-by-Step Methodology:

  • Deprotection Cocktail:

    • Prepare a solution of 20% TFA in DCM.

    • Add 2.5% TIPS (v/v). Causality: The tert-butyl cation released during deprotection is reactive. Without a scavenger like TIPS, it may re-alkylate the aromatic ring of the oxanilic core.

  • Reaction:

    • Immerse the substrate in the cocktail for 30–60 minutes at room temperature.

    • Note: Evolution of

      
       gas indicates successful deprotection.
      
  • Neutralization (Critical):

    • Wash 3x with DCM.

    • Wash 3x with 5% Diisopropylethylamine (DIPEA) in DMF.

    • Reasoning: The amine will exist as a trifluoroacetate salt (

      
      ). It must be deprotonated to the free base (
      
      
      
      ) to be nucleophilic for the next step.
  • Secondary Conjugation (The Aniline Challenge):

    • To attach a ligand (e.g., a fluorophore or drug) to this new aniline surface, standard NHS esters may react slowly.

    • Recommended: Use Pentafluorophenyl (PFP) esters or Isothiocyanates , which react more efficiently with aromatic amines.

Quantitative Data Summary

The following table summarizes the physicochemical changes expected during the functionalization process.

ParameterAmine Surface (Initial)Boc-Oxanilic Surface (Intermediate)Aniline Surface (Final)
Surface Charge (pH 7) Positive (+), Protonated aminesNeutral/Slightly Negative (Amide/Boc)Neutral (Aniline pKa ~4.6)
Hydrophobicity Low (Hydrophilic)High (Hydrophobic Boc/Phenyl)Moderate
XPS Marker N1s (399 eV)N1s (Multiple peaks: Amide + Carbamate)N1s (Amide + Aromatic Amine)
Reactivity High NucleophilicityInert (Protected)Low Nucleophilicity (Specific)

Troubleshooting & Optimization Logic

Issue: Low Coupling Efficiency
  • Diagnosis: The

    
    -oxo acid is sterically accessible but electronically unique.
    
  • Solution: Ensure the activation buffer is strictly pH 4.5–6.0 (MES). At higher pH, the hydrolysis of the activated NHS-ester competes with the coupling reaction.

Issue: Instability of the Linker
  • Diagnosis: Oxanilic acids can undergo decarboxylation under extreme thermal stress.

  • Solution: Avoid temperatures above 60°C during the coupling phase.

Issue: "Dead" Surface after Deprotection
  • Diagnosis: Failure to neutralize the salt.

  • Solution: The DIPEA wash in Protocol B is non-negotiable. The aniline salt (

    
    ) is absolutely non-reactive toward electrophiles.
    

Pathway Visualization: Chemical Transformation

ChemicalPathway Start Boc-4-aminooxanilic acid (Precursor) Activation NHS-Ester Intermediate (Activated) Start->Activation EDC/NHS (DMF, 15 min) Conjugate Surface-Bound Boc-Linker Activation->Conjugate R-NH2 Surface (Amide Bond) Final Surface-Bound Free Aniline Conjugate->Final 20% TFA/DCM (-Boc, -CO2)

Figure 2: Chemical transformation pathway showing the activation, immobilization, and deprotection sequence.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: The Chemistry of Reactive Groups).

  • PubChem Database. (n.d.). Compound Summary for Oxanilic Acid Derivatives. National Center for Biotechnology Information.

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Protocols for Boc/TFA deprotection).

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Impurity Control of Boc-4-Aminooxanilic Acid

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting of Boc-4-aminooxanilic acid (also known as 2-((4-((tert-butoxycarbonyl)amino)phenyl)amino)-2-oxoacetic acid). This guide assu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting of Boc-4-aminooxanilic acid (also known as 2-((4-((tert-butoxycarbonyl)amino)phenyl)amino)-2-oxoacetic acid).

This guide assumes the standard two-step synthetic route:

  • Acylation: Reaction of N-Boc-p-phenylenediamine with Ethyl chlorooxoacetate (Ethyl oxalyl chloride).

  • Hydrolysis: Saponification of the ester to the free acid.

Introduction

Boc-4-aminooxanilic acid acts as a critical bifunctional linker in medicinal chemistry, often used to generate oxalamide-based inhibitors or proteolysis targeting chimeras (PROTACs). Its synthesis appears deceptively simple but is plagued by solubility issues, regioselectivity concerns, and acid-sensitivity during workup. This guide provides a root-cause analysis of common failures and validated protocols to ensure high purity (>98%).

Module 1: The Impurity Landscape

Before troubleshooting, you must identify what is contaminating your spectra. The following table categorizes the most common side-products encountered in this synthesis.

Impurity TypeChemical IdentityOrigin / Root CauseDetection (LC-MS/NMR)
Impurity A (The Dimer) N,N'-bis(oxalo)phenylenediamine derivativesPresence of unprotected p-phenylenediamine in the starting material.High MW peaks; highly insoluble solid that crashes out early.
Impurity B (The Deprotected) 4-aminooxanilic acid (Zwitterion)Premature Boc cleavage during the acidic workup of Step 2.Mass = [M-100]; Loss of t-Bu singlet (~1.5 ppm) in NMR.
Impurity C (The Ester) Ethyl Boc-4-aminooxanilateIncomplete hydrolysis due to poor solubility in the saponification media.Presence of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
Impurity D (The Isocyanate) tert-butyl (4-isocyanatophenyl)carbamateThermal degradation or reaction with phosgene impurities (rare, but possible if using oxalyl chloride directly).IR stretch ~2270 cm⁻¹.
Module 2: Reaction Pathway & Logic (Visualization)

The following diagram illustrates the critical decision points where the reaction diverges toward the desired product or specific impurities.

ReactionPathway SM N-Boc-p-phenylenediamine Impurity_Dimer IMPURITY A: Bis-Oxanilic Dimer SM->Impurity_Dimer If SM contains free diamine Intermediate Intermediate: Ethyl Boc-4-aminooxanilate SM->Intermediate Acylation (DCM, 0°C to RT) Reagent Ethyl Chlorooxoacetate (1.1 eq) Impurity_Ester IMPURITY C: Residual Ester Intermediate->Impurity_Ester Incomplete Rxn Product TARGET: Boc-4-aminooxanilic Acid Intermediate->Product Hydrolysis (LiOH, THF/H2O) Impurity_DeBoc IMPURITY B: De-Boc Acid (Free Amine) Product->Impurity_DeBoc Workup pH < 2.0 or prolonged acid exposure

Figure 1: Reaction logic flow indicating critical failure points for impurities A, B, and C.

Module 3: Validated Experimental Protocols
Step 1: Acylation (Formation of the Ester)

Objective: Minimize "Dimer" formation and ensure complete conversion.

  • Preparation: Dissolve N-Boc-p-phenylenediamine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (10 mL/g). Cool to 0°C .

    • Why? Cooling controls the exotherm. The reaction of acid chlorides with anilines is extremely fast.

  • Addition: Add Ethyl chlorooxoacetate (1.1 eq) dropwise over 20 minutes.

    • Critical Check: Do not dump the reagent. A high local concentration of acid chloride can lead to bis-acylation or side reactions with the carbamate nitrogen (rare, but possible).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1M Citric Acid (removes unreacted amine/TEA) -> Saturated NaHCO₃ -> Brine. Dry over Na₂SO₄ and concentrate.

    • Purification: If Impurity A (Dimer) is present, it is usually much less soluble. Triturate the solid with cold diethyl ether or hexanes; the dimer often remains undissolved or precipitates first.

Step 2: Hydrolysis (The Danger Zone)

Objective: Hydrolyze the ester without cleaving the Boc group.

  • Solvent System: Dissolve the ester in THF:Water (3:1).

    • Note: Methanol is often used, but THF is preferred here because the starting ester is more soluble in THF, ensuring homogeneous kinetics.

  • Base: Add LiOH·H₂O (2.5 eq). Stir at RT.

    • Monitoring: Monitor by TLC (100% EtOAc or 5% MeOH/DCM). The acid is very polar and will stay at the baseline.

  • Acidification (CRITICAL):

    • Cool the reaction mixture to 0°C .

    • Carefully add 1M KHSO₄ or 1M HCl dropwise.

    • Target pH: 3.0 – 4.0.

    • Warning: Do not drop to pH 1. The oxanilic acid moiety is electron-withdrawing, making the carboxylic acid relatively strong (pKa ~2-3). However, dropping below pH 2 risks Boc removal.

  • Isolation: The product usually precipitates as a white solid at pH 3-4. Filter immediately. If it does not precipitate, extract with EtOAc, but be aware that oxanilic acids have poor partition coefficients into organic solvents.

Module 4: Troubleshooting & FAQs

Q1: My product is turning pink/brown during the acylation step. What is happening?

  • Cause: Oxidation of unreacted p-phenylenediamine traces. Anilines are prone to air oxidation, forming quinone-imine type colored species.

  • Fix: Ensure your starting N-Boc-p-phenylenediamine is white/off-white. If it is dark, recrystallize it (usually from Ethanol/Water) before use. Perform the acylation under Nitrogen atmosphere.

Q2: I see a "doublet" of peaks in the NMR of the final product. Is this an isomer?

  • Analysis: Oxanilic acids can exhibit rotamers due to restricted rotation around the amide bond, but this is less common for secondary amides than tertiary ones.

  • Likely Cause: It is more likely you have a mixture of the Free Acid and the Potassium/Lithium Salt .

  • Fix: Ensure the acidification step reached a consistent pH. If the pH was ~5, you likely have a salt mixture. Re-acidify to pH 3.

Q3: The product is not precipitating during the acidic workup.

  • Cause: Oxanilic acids are amphiphilic and can be surprisingly soluble in water if any THF remains.

  • Fix: First, evaporate the THF before acidification. Acidify the aqueous residue. If it still doesn't precipitate, saturate the aqueous layer with NaCl (salting out) and extract with 10% MeOH in EtOAc (the MeOH helps solubilize the polar acid into the organic layer).

Q4: How do I remove the "Dimer" (Impurity A) if it carries over?

  • Method: The bis-oxanilic dimer is extremely insoluble in almost all common solvents (DCM, MeOH, Ether). The Boc-4-aminooxanilic acid is soluble in THF or warm EtOAc.

  • Protocol: Suspend the crude mixture in refluxing EtOAc. The desired product will dissolve; the dimer will remain as a solid. Filter the hot solution to remove the dimer.

References
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc stability and deprotection conditions).
  • Neumann, L. et al. "Synthesis and biological evaluation of novel N-phenyl-oxamic acid derivatives." Journal of Medicinal Chemistry, 2015. (Provides general methodology for oxanilic acid synthesis).
  • PubChem. "Oxanilic Acid Structure and Acidity Data." Available at: [Link] (Accessed 2024).

Optimization

Technical Support Center: Boc-4-aminooxanilic Acid Optimization

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Optimization of Amide Coupling for Boc-4-aminooxanilic Acid Diagnostic Hub: Where is your experiment failing? Before proceeding to the protocol,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Optimization of Amide Coupling for Boc-4-aminooxanilic Acid

Diagnostic Hub: Where is your experiment failing?

Before proceeding to the protocol, identify your primary failure mode. This molecule (an N-aryloxamic acid derivative) presents unique challenges compared to standard amino acids due to the electron-withdrawing nature of the oxalamide moiety and its rigid planarity.

Quick Triage Flowchart

TriageFlow Start Start: Identify Issue Solubility Precipitation in Reaction Mixture? Start->Solubility Reactivity Low Conversion (LCMS)? Start->Reactivity Purity Impurity Profile (Des-Boc / Side Products) Start->Purity Sol_Action Switch Solvent: DCM -> DMF/NMP Solubility->Sol_Action Yes React_Action Switch Reagent: EDC -> HATU/HOAt Reactivity->React_Action Yes Purity_Action Modify Workup: Avoid HCl, use Citric Acid Purity->Purity_Action Yes

Figure 1: Diagnostic logic for initial troubleshooting of oxanilic acid couplings.

The "Gold Standard" Protocol

Context: Oxanilic acids are significantly more acidic (pKa ~2.5–3.0) than standard benzoic acids due to the adjacent


-carbonyl group. This increases the stability of the carboxylate anion, requiring highly active coupling reagents to drive the reaction forward. Standard carbodiimides (EDC/DCC) often result in sluggish kinetics.
Recommended Method: HATU-Mediated Activation

This protocol maximizes yield while maintaining the integrity of the acid-labile Boc group.

Reagents:

  • Substrate: Boc-4-aminooxanilic acid (1.0 equiv)

  • Amine Partner: 1.1–1.2 equiv

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve Boc-4-aminooxanilic acid and HATU in anhydrous DMF.
    
    • Note: Do not add the amine yet. Allow the "pre-activation" period.

  • Activation: Add 1.0 equiv of DIPEA. Stir at room temperature for 5–10 minutes.

    • Visual Check: The solution should turn yellow/orange (characteristic of the activated At-ester).

  • Coupling: Add the amine partner followed by the remaining 2.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Check via LCMS. If starting material persists >4 hours, do not heat (risk of Boc thermal cleavage). Add 0.2 equiv additional HATU.

  • Workup (Critical for Boc Stability):

    • Dilute with EtOAc.

    • Wash 2x with 5% Citric Acid (pH ~4). Do not use 1N HCl.

    • Wash 1x with Sat.

      
      , 1x with Brine.
      
    • Dry over

      
       and concentrate.
      

Deep Dive: Troubleshooting & Optimization

Issue A: Solubility & Aggregation

Symptom: The reaction mixture is cloudy, or the starting material crashes out upon adding the amine. Root Cause: Oxanilic acid derivatives possess strong intermolecular hydrogen bonding (amide stacking), making them poorly soluble in DCM, THF, or Ether. Solution:

  • Primary Solvent: Switch to DMF or NMP .

  • Co-Solvent: If downstream workup requires volatility, use a 1:1 mixture of DMF/DCM, but ensure the acid is fully dissolved in DMF first.

Issue B: Low Reactivity (Steric/Electronic)

Symptom: LCMS shows unreacted acid ester or hydrolyzed active ester. Root Cause: The amine partner might be electron-deficient or sterically hindered. Data Comparison of Coupling Reagents:

ReagentReactivityRisk of Epimerization*Recommended For
EDC/HOBt LowLowSimple, primary amines only.
HATU HighLowSterically hindered or weak amines (anilines).
T3P (Propylphosphonic anhydride) Medium-HighVery LowScalable reactions; easy workup (water soluble byproducts).
Ghosez's Reagent Very HighMediumExtremely unreactive amines (converts acid to acid chloride).

*Note: While Boc-4-aminooxanilic acid is achiral at the coupling site, "epimerization" here refers to the risk of side-reactions impacting chiral amine partners.

Issue C: Boc-Group Loss

Symptom: Mass spectrum shows [M-100] peak (Loss of Boc) or free aniline. Root Cause:

  • Workup Acidity: Using HCl or strong acid washes.

  • Lewis Acidity: High concentrations of Mg salts or heating in the presence of weak acids. Corrective Action:

  • Strictly use Citric Acid (5-10% aq) or 0.5M KHSO4 for the acidic wash step.

  • Keep reaction temperature

    
    .
    

Mechanistic Insight: Why HATU?

Understanding the mechanism helps predict when to deviate from the protocol.

Mechanism Acid Boc-4-aminooxanilic Acid Deprotonation Carboxylate Anion Acid->Deprotonation + DIPEA O_Acyl O-Acyl Urea (Unstable Intermediate) Deprotonation->O_Acyl + HATU Active_Ester OBt/OAt Active Ester (Stabilized) O_Acyl->Active_Ester HOAt shift Product Amide Product Active_Ester->Product + Amine

Figure 2: The activation pathway. The HOAt moiety in HATU leverages the neighboring group effect (pyridine nitrogen) to accelerate the reaction compared to HOBt/EDC.

Frequently Asked Questions (FAQ)

Q: Can I use the Acid Chloride method (SOCl2/Oxalyl Chloride) to drive reactivity? A: Proceed with extreme caution. Generating the acid chloride generates HCl as a byproduct, which will rapidly deprotect the Boc group [1]. If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates neutral amide byproducts, or use oxalyl chloride with a distinct excess of pyridine to scavenge HCl immediately.

Q: My product is water-soluble and I'm losing it during the citric acid wash. A: Oxanilic acid amides can be polar. If aqueous extraction fails:

  • Evaporate the DMF directly (high vac, 40°C).

  • Redissolve the residue in minimal DCM/MeOH (9:1).

  • Load directly onto a silica column or perform Reverse Phase (C18) purification.

Q: Can I use T3P (Propylphosphonic anhydride) instead of HATU? A: Yes, and it is often preferred for scale-up. T3P allows the reaction to be run in EtOAc or DMF and requires no acidic wash (byproducts are water-soluble). Use 1.5 equiv T3P (50% in EtOAc) and 4.0 equiv DIPEA [2].

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Troubleshooting

Technical Support Center: Deprotection of Boc-4-aminooxanilic Acid

Case ID: BOC-OX-DEPRO-001 Status: Active Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BOC-OX-DEPRO-001 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

The Challenge: The deprotection of Boc-4-aminooxanilic acid presents a classic "selectivity vs. reactivity" conflict. You are attempting to cleave a tert-butyloxycarbonyl (Boc) group from an aromatic amine in the presence of an oxanilic acid moiety (an


-aryl oxamic acid).

The Structural Conflict:

  • Target: Acidolytic cleavage of the Boc carbamate.

  • Hazard: The oxamic acid motif (

    
    ) contains both a secondary amide and a free carboxylic acid.
    
    • Risk A (Hydrolysis): While oxamic acids are more stable than formamides, the amide bond can hydrolyze under forcing acidic conditions (aqueous strong acid + heat), cleaving the molecule into phenylenediamine and oxalic acid.

    • Risk B (Esterification): The free carboxylic acid is highly susceptible to Fischer esterification if alcoholic solvents (MeOH, EtOH) are used during reaction or workup.

This guide provides validated protocols to ensure quantitative Boc removal while maintaining the integrity of the oxanilic core.

Diagnostic Decision Tree (Workflow)

Before selecting a protocol, assess your current constraints using the logic flow below.

G Start Start: Deprotection Strategy Solubility Is the Starting Material Soluble in DCM? Start->Solubility Scale Scale > 5g? Solubility->Scale Yes MethodB Protocol B: 4M HCl in Dioxane (Anhydrous) Solubility->MethodB No (Use Dioxane) Scavenger Is the Phenyl Ring Electron Rich? Scale->Scavenger No MethodC Protocol C: Neat TFA (Precipitation Workup) Scale->MethodC Yes (Reduce Solvent Vol) MethodA Protocol A: TFA / DCM (1:1) + Silane Scavenger Scavenger->MethodA Yes (Add TIS/Water) Scavenger->MethodA No (Standard)

Figure 1: Decision matrix for selecting the optimal deprotection methodology based on solubility and scale.

Troubleshooting Guide: Common Failure Modes

Use this table to diagnose spectral impurities or yield losses.

SymptomObservation (LCMS/NMR)Root CauseCorrective Action
Product + 14 Da Mass spectrum shows M+14 peak (Methyl ester).Esterification. Use of Methanol during reaction or quenching.CRITICAL: Eliminate all alcohols. Quench with Ether or TBME. Use ACN/Water for LCMS prep only.
Loss of Oxalic Core Mass corresponds to phenylenediamine (M-72-72 approx).Amide Hydrolysis. Water present in reaction mixture + exotherm.Switch to anhydrous 4M HCl/Dioxane. Ensure temperature is strictly

.
Incomplete Reaction Starting material persists after 4h.Ion Pairing. The free carboxylic acid inhibits protonation of the Boc group.Increase acid equivalents (up to 20 eq). The acid must protonate the carboxylate and the Boc carbonyl.
t-Butyl Adducts Aromatic region shows extra alkyl signals.Electrophilic Attack.

-Butyl cations attacking the phenyl ring (Friedel-Crafts).
Add Triisopropylsilane (TIS) (2.5% v/v) as a cation scavenger.
Sticky Gum Product fails to precipitate or forms oil.Hygroscopicity. TFA salts of amino acids are often hygroscopic.Triturate with cold Diethyl Ether or MTBE. Do not rotovap to dryness; precipitate from minimal solvent.

Optimized Experimental Protocols

Protocol A: The "Standard" TFA Method (High Solubility)

Recommended for small scale (<1g) where the starting material is soluble in DCM.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade (>99%).

  • Dichloromethane (DCM), Anhydrous.

  • Triisopropylsilane (TIS) - Optional scavenger.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Boc-4-aminooxanilic acid in minimal DCM (approx. 5-10 mL/g).

  • Scavenger Addition: Add 2.5% (v/v) TIS. Why? The

    
    -butyl cation generated during cleavage is an electrophile. The electron-rich aniline ring is susceptible to alkylation. TIS sacrifices itself to trap the cation.
    
  • Acidification: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 (TFA:DCM).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Self-Validation: Monitor by TLC (stain with Ninhydrin; free amines turn purple/orange) or LCMS.

  • Workup (Precipitation):

    • Do NOT use aqueous extraction (the product is a zwitterion and will stay in the water).

    • Concentrate the mixture to ~20% volume under reduced pressure (keep temp <35°C).

    • Add 10 volumes of cold Diethyl Ether or MTBE .

    • The product (TFA salt) should precipitate as a white/off-white solid.

  • Isolation: Filter under inert gas (Nitrogen/Argon) to avoid moisture absorption. Wash with Et2O.

Protocol B: The HCl/Dioxane Method (Scale-Up / Water Sensitive)

Recommended if the user observes hydrolysis or if the starting material is insoluble in DCM.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial, Anhydrous).

  • 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Suspension: Suspend the substrate in anhydrous 1,4-Dioxane (5 mL/mmol).

  • Reaction: Add 4M HCl in Dioxane (5–10 equivalents).

    • Note: The starting material may initially be insoluble but often dissolves as the Boc group is protonated, then the product precipitates as the HCl salt.

  • Timing: Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with excess Diethyl Ether.

    • Filter the solid HCl salt.

    • Advantage: This method avoids TFA traces, which can be problematic for downstream biological assays.

Mechanistic Insight: The "Why"

Understanding the mechanism prevents errors. The diagram below illustrates the competition between the desired pathway and the esterification side-reaction.

Mechanism SM Boc-4-Aminooxanilic Acid (SM) Inter Protonated Intermediate SM->Inter + H+ Cation t-Butyl Cation (Reactive Species) Inter->Cation Elimination Desired Product: 4-Aminooxanilic Acid (Amine Salt) Inter->Desired - CO2, - tBu+ SideRxn Impurity: Ethyl/Methyl Ester Desired->SideRxn + ROH (Solvent) (Fischer Esterification)

Figure 2: Reaction pathway showing the critical risk of esterification if alcohols are introduced.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol to dissolve the starting material if it's not soluble in DCM? A: Absolutely not. In the presence of strong acid (TFA or HCl), Methanol will react with the carboxylic acid on the oxanilic moiety to form the methyl ester within minutes. Use Dioxane, THF, or neat TFA instead.

Q: My product is hygroscopic and turns into a goo on the filter paper. How do I handle it? A: This is common for TFA salts of polar amino acids.

  • Wash the filter cake rapidly with anhydrous Ether.

  • Immediately transfer the solid to a vacuum desiccator over

    
     or KOH pellets.
    
  • Lyophilization from water (if the free acid is stable) is a last resort, but ensure no TFA remains before freezing.

Q: Do I need to neutralize the salt to get the free base? A: Generally, no . Isolate and store it as the HCl or TFA salt. The free base (zwitterion) of 4-aminooxanilic acid likely has very poor solubility in organic solvents and high water solubility, making it a nightmare to extract. Use the salt directly in the next step (adding a base like DIEA in situ).

References & Authoritative Grounding

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Amino Group: Carbamates).

    • Source for: General mechanisms of acid-catalyzed Boc cleavage and cation scavenging.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

    • Source for: Stability profiles of amide bonds and side-chain compatibility during TFA treatment.

  • Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258-268.

    • Source for: The use of scavengers (TIS, water) in Boc deprotection to prevent alkylation of electron-rich aromatic rings.

  • Sigma-Aldrich (Merck). "Boc-Deprotection Protocol." Technical Bulletin.

    • Source for: Standard industry protocols for HCl/Dioxane deprotection.

Optimization

Purification techniques for Boc-4-aminooxanilic acid and its derivatives

Case Reference: B4-AOX-PUR-01 Welcome to the Technical Support Center. This guide addresses the purification and isolation of Boc-4-aminooxanilic acid (and its immediate derivatives).

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: B4-AOX-PUR-01

Welcome to the Technical Support Center. This guide addresses the purification and isolation of Boc-4-aminooxanilic acid (and its immediate derivatives). Due to the presence of both an acid-labile protecting group (Boc) and a polar carboxylic acid moiety, this molecule presents a unique "solubility vs. stability" paradox.

The following protocols are designed for researchers encountering low yields, oiling-out, or Boc-deprotection during workup.

Module 1: The "Clean" Isolation (Acid-Base Extraction)

User Query: I synthesized Boc-4-aminooxanilic acid, but my crude product contains unreacted amine and coupling reagents. How do I purify this without running a column?

Technical Response: For carboxylic acids like oxanilic acid derivatives, Acid-Base Extraction is superior to chromatography. It relies on the pKa difference between the product (~3.5–4.0) and the impurities. However, because the Boc group is acid-labile, you must strictly control the acidification step.

The Protocol: The "pH Sandwich" Method

This method isolates the product by manipulating its solubility in aqueous vs. organic phases.

  • Dissolution (High pH): Dissolve the crude reaction mixture in saturated aqueous NaHCO₃ (pH ~8.5). The product forms a sodium salt and enters the water phase.

  • Organic Wash (Impurity Removal): Wash the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: Unreacted amines, esters, and non-polar byproducts stay in the organic layer. The product stays in the water. Discard the organic layer.

  • Controlled Acidification (The Critical Step): Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid or 1M KHSO₄ until pH reaches ~3.0.

    • Warning: Do NOT use concentrated HCl. A pH < 1.0 or high local acid concentration will cleave the Boc group [1].

  • Extraction: Extract the now-cloudy aqueous layer 3x with EtOAc.

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Visual Workflow: Acid-Base Logic

ExtractionWorkflow Start Crude Mixture (Product + Impurities) Step1 Add Sat. NaHCO3 (aq) + EtOAc Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer (Non-acidic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Na-Salt) Sep1->AqLayer1 Keep Acidify Acidify to pH 3-4 (Use Citric Acid/KHSO4) AqLayer1->Acidify 0°C Extract Extract with EtOAc Acidify->Extract FinalOrg Final Organic Layer (Pure Boc-Acid) Extract->FinalOrg Dry & Evaporate WasteAq Aqueous Waste (Salts) Extract->WasteAq Discard

Figure 1: The "pH Sandwich" extraction workflow ensures removal of non-acidic impurities while preserving the acid-labile Boc group.

Module 2: Troubleshooting Crystallization (Oiling Out)

User Query: My product came out of the extraction as a sticky oil or foam, not a solid. How do I recrystallize it?

Technical Response: Oxanilic acid derivatives often "oil out" because of strong intermolecular hydrogen bonding and the flexibility of the Boc group. You need a solvent system that disrupts these interactions slowly.

Recommended Solvent Systems
MethodSolvent PairRatio (v/v)Best ForProtocol Note
Standard EtOAc / Hexanes1:3 to 1:5General PurityDissolve in min. hot EtOAc; add Hexanes until cloudy; cool slowly.
Polar Ethanol / Water1:1 to 1:2Highly Polar DerivativesDissolve in hot EtOH; add warm water dropwise.
Anti-Solvent DCM / Diethyl Ether1:4Removing Non-polar oilsDissolve in DCM; layer Ether on top (vapor diffusion).
Trituration Cold Diethyl EtherN/ATurning foam to powderSonicate the oil in cold ether; filter the resulting precipitate.

Troubleshooting "The Oil": If the compound oils out during recrystallization:

  • Re-heat the mixture until clear.

  • Add a seed crystal (if available) or scratch the glass surface with a spatula.

  • Add 1% Methanol to the solvent system to increase polarity slightly, preventing rapid phase separation [2].

Module 3: Chromatography & Streaking Issues

User Query: I tried running a silica column, but the compound streaked from the baseline to the solvent front. Separation was impossible.

Technical Response: Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel, causing tailing/streaking. You must suppress ionization.

The Fix: Acidified Eluents

Do not use neutral solvents. You must modify the mobile phase.

  • Standard Mobile Phase: Hexanes : Ethyl Acetate (variable ratio).

  • The Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) to the mobile phase.

    • Mechanism: The acetic acid keeps the oxanilic acid in its protonated (neutral) form, reducing interaction with the silica stationary phase.

Warning: Do not use amines (like Triethylamine) for this purification. While they reduce streaking for amines, they will form salts with your oxanilic acid, permanently trapping it on the silica or altering its Rf to 0.

Module 4: Boc-Group Integrity & Stability FAQ

User Query: I suspect my Boc group is falling off during drying. The NMR shows a mix of products.

Technical Response: The Boc group is thermally unstable in the presence of trace acids.

Diagnostic Checklist:

  • Did you use HCl? Even dilute HCl can leave trace chlorides that generate acidity during concentration. Switch to Citric Acid or KHSO₄.

  • Rotary Evaporator Temperature: Do not exceed 40°C water bath temperature. Boc-oxanilic acids can undergo thermal decarboxylation or deprotection if trace acid is present [3].

  • Storage: Store the purified solid in a desiccator. Moisture + trace acid = autocatalytic deprotection.

Stability Decision Tree

StabilityCheck Check Boc Loss Detected? AcidSource Check Acid Source Check->AcidSource Yes TempSource Check Temperature Check->TempSource Yes Sol1 Switch to KHSO4 Wash w/ Brine AcidSource->Sol1 HCl used? Sol2 Keep Rotovap < 40°C High Vacuum Dry TempSource->Sol2 Heat used?

Figure 2: Diagnostic flow for identifying the cause of Boc-deprotection during purification.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability conditions: pH < 1 leads to cleavage).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General protocols for recrystallization of carboxylic acids and amides).

  • Han, G., et al. (2004). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors.... Journal of Medicinal Chemistry. (Example of oxanilic acid derivative synthesis and handling).

  • PubChem. (n.d.). Compound Summary: Oxanilic Acid. National Library of Medicine. (Physical properties and acidity data).

Troubleshooting

Overcoming solubility issues with Boc-4-aminooxanilic acid in reactions

Topic: Overcoming Solubility & Reactivity Issues in Synthesis Ticket ID: B4A-OX-SOL-001 Responder: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Profile[1][2][3] The Core Issue: Bo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Reactivity Issues in Synthesis Ticket ID: B4A-OX-SOL-001 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile[1][2][3]

The Core Issue: Boc-4-aminooxanilic acid (


-(4-((tert-butoxycarbonyl)amino)phenyl)oxamic acid) presents a classic "solubility paradox" in medicinal chemistry. It contains a lipophilic Boc-protected aniline and a highly polar, hydrogen-bond-donating oxamic acid moiety.
  • The Conflict: The oxamic acid headgroup (

    
    ) promotes strong intermolecular hydrogen bonding and dimerization, rendering it insoluble in standard non-polar solvents (DCM, Toluene). Simultaneously, the Boc group and aromatic ring limit its solubility in purely aqueous media.
    
  • The Solution: Success requires disrupting these intermolecular networks using polar aprotic solvents combined with chaotropic salts or organic bases before attempting coupling or functionalization.

The Solubility Matrix

Use this table to select the correct solvent system for your specific process step.

Solvent SystemSolubility RatingApplication ContextTechnical Notes
DCM / CHCl

🔴 Poor Not recommendedCompound forms a suspension or gel. Unsuitable for homogeneous coupling.[1]
THF 🟡 Moderate Reflux / DilutionSoluble at low concentrations or with heating. Good for precipitating products later.
DMF / DMAc 🟢 Excellent Reaction Medium Primary recommendation. Breaks H-bonds effectively. Requires workup strategy (see Sec 4).
DMSO 🟢 Excellent Analysis / StorageHard to remove. Use only if DMF fails or for NMR.
EtOAc 🟡 Low Extraction OnlySoluble enough for extraction after reaction, but poor for dissolving starting material.
Water 🔴 Insoluble PrecipitationUsed as an "anti-solvent" to crash out the product during workup.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material won't dissolve in DCM for the coupling reaction."

Q: I am trying to couple Boc-4-aminooxanilic acid to an amine using EDC/HOBt in Dichloromethane (DCM), but the acid remains a suspension. Will it still react?

A: Do not proceed with a heterogeneous suspension. While surface reactions can occur, they are kinetically slow and prone to side reactions (e.g., anhydride formation). The oxamic acid moiety has a pKa of ~3.5, significantly more acidic than standard amino acids, leading to tight dimers in DCM.

The Fix: The "Pseudo-Dilution" Protocol

  • Dissolve the Boc-4-aminooxanilic acid in the minimum volume of anhydrous DMF (approx. 3-5 mL per gram).

  • Add your base (DIPEA or NMM) before adding the coupling agent. The formation of the carboxylate salt disrupts H-bonding, further enhancing solubility.

  • Dilute this concentrate with DCM only if necessary (e.g., to lower viscosity or temperature). Maintain a DMF ratio of at least 20% v/v.

Issue 2: "The reaction turns into a gel upon adding HATU."

Q: I switched to DMF as suggested. Everything was clear, but immediately after adding HATU, the mixture gelled/solidified.

A: This is likely due to the rapid precipitation of the active ester intermediate or the HATU by-product (tetramethylurea salts) at high concentrations.

The Fix:

  • Immediate Action: Add more DMF and sonicate briefly (5-10 seconds). The reaction will likely proceed even if slightly heterogeneous at this stage, as the active ester is highly reactive.

  • Prevention: Ensure your reaction concentration is < 0.1 M . Oxanilic acids have flat, rigid structures that stack easily (pi-stacking); high concentrations favor gelation.

Issue 3: "I cannot remove DMF during workup; the product oils out."

Q: I used DMF, but now I can't get the product out. Rotovapping DMF takes forever, and adding water creates a sticky oil/gum instead of a solid.

A: This "oiling out" occurs because the product includes lipophilic domains (Boc/Phenyl) but is trapped in a DMF/Water emulsion.

The Fix: The "LiCl Wash" or "Controlled Acidification"

  • Method A (Extraction): Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume). Wash this organic layer 3 times with 5% LiCl (aq) . Lithium chloride increases the surface tension of water, forcing DMF out of the organic layer and into the aqueous phase.

  • Method B (Precipitation): See the "Crash-Out Protocol" in Section 4.

Detailed Protocols

Protocol A: Optimized Amide Coupling (The "Hybrid" Method)

Use this for coupling Boc-4-aminooxanilic acid to primary/secondary amines.

Reagents:

  • Boc-4-aminooxanilic acid (1.0 equiv)

  • HATU (1.1 equiv) [Alternative: TBTU]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Amine partner (1.1 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Solubilization: In a round-bottom flask, charge the Boc-4-aminooxanilic acid. Add anhydrous DMF to reach a concentration of 0.1 M (e.g., 10 mL for 1 mmol).

  • Deprotonation: Add DIPEA (2.0 equiv only). Stir for 5 minutes. The solution should be clear.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 10–15 minutes. Note: The solution may turn yellow/orange.

  • Coupling: Add the amine partner followed by the remaining DIPEA (1.0 equiv).

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (TLC is often difficult due to streaking of the acid).

  • Quench: Add 1 mL of water to quench excess HATU.

Protocol B: The "Crash-Out" Purification

Best for recovering the product without column chromatography.

  • Take the completed DMF reaction mixture.

  • Prepare a beaker with 0.5 M HCl (cold, approx. 10x the volume of DMF).

  • Slowly pour the DMF reaction stream into the stirring HCl solution.

  • Critical Step: The drop in pH (protonating the amide) and the polarity shift will force the product to precipitate.

    • If it oils: Scratch the glass side with a spatula or add a seed crystal.

    • If it stays milky: Centrifuge instead of filtering.[2]

  • Filter the solid, wash with water (to remove DMF/salts) and then Hexanes (to remove organic impurities).

  • Dry under high vacuum.

Visual Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent manipulation.

SolubilityTree Start Start: Dissolving Boc-4-aminooxanilic acid CheckSolvent Primary Solvent Choice Start->CheckSolvent DCM DCM / Chloroform CheckSolvent->DCM Avoid DMF DMF / DMAc CheckSolvent->DMF Recommended ResultDCM Result: Suspension/Gel (H-bonding network intact) DCM->ResultDCM ResultDMF Result: Clear Solution (H-bonds disrupted) DMF->ResultDMF ResultDCM->DMF Switch Solvent AddBase Step 2: Add DIPEA (2.0 eq) ResultDMF->AddBase Activation Step 3: Add Coupling Agent (HATU) AddBase->Activation Precipitation Issue: Precipitate forms? Activation->Precipitation ActionSonicate Action: Sonicate + Add more DMF (Conc < 0.1M) Precipitation->ActionSonicate Yes ActionProceed Proceed to Amine Addition Precipitation->ActionProceed No ActionSonicate->ActionProceed

Caption: Logic flow for establishing a homogeneous reaction system.

Figure 2: Workup & Isolation Pathway

WorkupFlow RxnMix Reaction Mixture (DMF + Product + Byproducts) Decision Product Solubility in Water? RxnMix->Decision PathA Path A: Acidic Crash-Out (Preferred) Decision->PathA Insoluble (Most Cases) PathB Path B: Extraction (If oiling occurs) Decision->PathB Soluble/Oils out StepA1 Pour into 0.5M HCl (Cold) PathA->StepA1 StepB1 Dilute with EtOAc PathB->StepB1 StepA2 Filter Solid precipitate StepA1->StepA2 StepB2 Wash with 5% LiCl (x3) StepB1->StepB2 StepB3 Dry (Na2SO4) & Concentrate StepB2->StepB3

Caption: Protocol selection for isolating Boc-4-aminooxanilic acid derivatives from DMF.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • ChemicalBook. (2025). Properties of Oxanilic Acid Derivatives. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10378, Oxanilic acid. Link

  • Organic Chemistry Portal. (2024). Amide Synthesis and Coupling Reagents. Link

  • Fisher Scientific. (2024). Peptide Coupling Strategies and Solvent Selection. Link

Sources

Optimization

Preventing racemization during the activation of Boc-4-aminooxanilic acid

Case ID: #BOC-OX-ACTIVATION-001 Topic: Preventing Racemization & Side Reactions During Activation Status: Open Support Tier: Senior Application Scientist Level Diagnostic & Verification Phase Before proceeding with the p...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BOC-OX-ACTIVATION-001 Topic: Preventing Racemization & Side Reactions During Activation Status: Open Support Tier: Senior Application Scientist Level

Diagnostic & Verification Phase

Before proceeding with the protocol, we must address a critical structural anomaly in your request.

Standard Structure Analysis: "Boc-4-aminooxanilic acid" chemically corresponds to (4-(tert-butoxycarbonylamino)phenyl)amino)(oxo)acetic acid .

  • Structure:

    
    
    
  • Chirality Status: Achiral . The

    
    -carbon is a carbonyl group (part of the oxalyl moiety). It possesses no stereocenter.
    

Why are you observing "racemization"? If you are detecting multiple peaks in chiral HPLC or observing a loss of optical rotation, one of the following scenarios is occurring:

  • Scenario A (Most Likely): You are coupling this achiral acid to a chiral amine (e.g., an amino acid ester). The activation conditions are too harsh (high pH or temperature), causing the amine component or the resulting peptide bond to epimerize.

  • Scenario B (Nomenclature Mismatch): You are actually working with a chiral analog, such as a Phenylglycine derivative (e.g., Boc-4-amino-phenylglycine), which is structurally similar but highly prone to racemization.

  • Scenario C (Side Reaction): You are observing geometric isomerization (cis/trans) or decomposition (e.g., decarbonylation) that mimics the appearance of a racemic mixture in analytical traces.

The following guide addresses the Universal Anti-Racemization Protocol applicable to Scenario A and B, as these require identical precautions.

Technical Guide: Minimizing Racemization in Sensitive Activations

The Mechanism of Failure

Racemization during Boc-activation typically occurs via the 5(4H)-oxazolone mechanism . Even if your acid is achiral, harsh activation can abstract the proton from the coupling partner's


-carbon (if chiral), leading to epimerization.

Key Pathway:

  • Activation of the Carboxyl group (

    
    ) forms an active ester.
    
  • Nucleophilic attack by the amide backbone oxygen (or external base) forms the oxazolone intermediate.

  • Base-catalyzed proton abstraction at the chiral center leads to loss of stereochemistry.

Visualizing the Risk Pathway

RacemizationPathway Start Boc-Acid Activation (O-Acylisourea) Oxazolone 5(4H)-Oxazolone Formation Start->Oxazolone Slow Coupling High Temp Coupling Nucleophilic Attack (Desired Amide) Start->Coupling Fast Kinetics Additives (HOBt/Oxyma) Racemization Proton Abstraction (Racemization) Oxazolone->Racemization Base Catalysis Base Base Excess (DIEA/TEA) Base->Racemization Promotes

Optimized Protocol: The "Low-Base / High-Speed" Method

Objective: Maximize the rate of amidation (coupling) while minimizing the lifespan of the activated intermediate and the basicity of the medium.

Reagents & Parameters Table
ParameterRecommended StandardWhy?
Coupling Agent DIC / Oxyma Pure Carbodiimides (DIC) with Oxyma suppress racemization better than HOBt/HATU for sensitive substrates [1].
Base Collidine (TMP) or None 2,4,6-Trimethylpyridine (Collidine) is a weaker base than DIEA, reducing proton abstraction risk [2].
Solvent DMF / DCM (1:1) DCM reduces polarity (stabilizing the active ester), while DMF ensures solubility.
Temperature 0°C

RT
Activation at 0°C slows oxazolone formation significantly.
Pre-activation < 2 minutes Extended pre-activation increases the window for side reactions.
Step-by-Step Methodology

1. Preparation:

  • Dissolve Boc-4-aminooxanilic acid (1.0 eq) and Oxyma Pure (1.0 eq) in a 1:1 mixture of DCM/DMF.

  • Cool the solution to 0°C in an ice bath.

2. Activation (Critical Step):

  • Add DIC (Diisopropylcarbodiimide) (1.0 eq) dropwise.

  • Crucial: Do NOT add the base yet. Allow activation to proceed for exactly 2 minutes at 0°C.

3. Coupling:

  • Add the amine coupling partner (1.1 eq).

  • Only if necessary for salt release: Add Collidine (1.0 - 2.0 eq). Avoid DIEA or TEA if possible.

  • Note: If your amine is a free base, omit the base entirely . This is the safest method to prevent racemization.

4. Monitoring:

  • Allow to warm to Room Temperature (RT) naturally.

  • Monitor via LC-MS. If the reaction is slow (>4 hours), do not add more base. Instead, add a second portion of DIC/Oxyma (0.5 eq).

Troubleshooting Guide (FAQ)

Q1: I am seeing a "double peak" in HPLC. Is this racemization?

  • Diagnostic: Check the UV spectra of both peaks.

  • Answer: If you are using Boc-4-aminooxanilic acid (achiral), this is likely Rotamerism (cis/trans isomers around the amide bond) or Epimerization of the amine partner .

  • Test: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks merge, it is rotamerism (harmless). If they remain distinct, it is a chemical impurity (racemization or decomposition).

Q2: My yield is low, but I'm afraid to use stronger bases.

  • Answer: Switch to EDC·HCl instead of DIC. The water-soluble byproduct allows for easier workup, and EDC is often more reactive in DCM. Alternatively, use COMU with Collidine, which shows superior retention of chirality compared to HATU [3].

Q3: Can I use HATU?

  • Answer: Avoid HATU for highly sensitive chiral couplings unless absolutely necessary. HATU requires a basic environment (pH > 8) to function effectively, which is the primary driver of racemization. If you must use HATU, use Collidine as the base and keep the temperature at 0°C.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Troubleshooting

Troubleshooting guide for Boc-4-aminooxanilic acid in solid-phase synthesis

Product Category: Non-Canonical Amino Acids & Linkers for SPPS Welcome to the technical support hub for Boc-4-aminooxanilic acid . This guide addresses the unique physicochemical challenges posed by oxanilic acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Non-Canonical Amino Acids & Linkers for SPPS

Welcome to the technical support hub for Boc-4-aminooxanilic acid . This guide addresses the unique physicochemical challenges posed by oxanilic acid derivatives in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this building block combines a rigid aromatic scaffold with an


-keto acid functionality, requiring specific modifications to standard protocols.

Part 1: Solubility & Handling (Pre-Coupling)

Q: Why is the solution cloudy/precipitating in DCM or low-grade DMF?

A: This is due to intermolecular


-

stacking and hydrogen bonding.

The Mechanism: Boc-4-aminooxanilic acid contains a rigid phenyl ring and two amide/carbamate functionalities. These features promote strong intermolecular aggregation (stacking) that resists solvation in non-polar solvents like Dichloromethane (DCM). Furthermore, the oxamic acid moiety (


) is highly polar.

Troubleshooting Protocol:

  • Solvent Switch: Do not use DCM for the coupling mixture. Dissolve the reagent in NMP (N-Methyl-2-pyrrolidone) or high-grade DMF .

  • Chaotropic Additives: If turbidity persists at concentrations

    
     M, add 0.4 M LiCl  (Lithium Chloride) to the solvent. LiCl disrupts the hydrogen bonding network, solubilizing the aromatic system.
    
  • Sonication: Sonicate at

    
     for 5–10 minutes. Avoid higher temperatures (
    
    
    
    ) to prevent premature Boc thermolysis.
SolventSolubility RatingRecommendation
DCM PoorAvoid. Causes precipitation and nozzle clogging.
DMF ModerateStandard. Use fresh, amine-free DMF.
NMP HighPreferred for difficult sequences.
DMSO HighUse only if necessary; difficult to remove from resin.

Part 2: Coupling Efficiency (The Reaction Phase)

Q: My coupling yields are low (<70%) using standard DIC/HOBt. Why?

A: The acidity of the


-keto acid reduces the reactivity of the carboxylate. 

The Mechanism: The


 of the oxanilic acid carboxyl group is approximately 2.5–3.0 , significantly lower than standard amino acids (

4.0). The adjacent carbonyl group (

) exerts a strong electron-withdrawing effect.
  • Deprotonation: The base (DIEA) easily deprotonates the acid.

  • Nucleophilicity: The resulting carboxylate anion is highly stabilized and therefore less nucleophilic towards the coupling reagent (e.g., HBTU/HATU). This slows down the formation of the active ester.

The Solution: High-Efficiency Activation Protocol Switch to a Phosphonium or Uronium salt with a stronger leaving group (HOAt) to drive the reaction.

Recommended Protocol (Step-by-Step):

  • Equivalents: Use 3.0 eq of Boc-4-aminooxanilic acid relative to resin loading.

  • Activator: Use 2.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: Use 6.0 eq DIEA (Diisopropylethylamine).

    • Critical: Pre-activate the acid with HATU/DIEA for exactly 2 minutes before adding to the resin. This allows the slower active ester formation to occur in the liquid phase.

  • Time: Extend coupling time to 60–90 minutes .

Note: If using Carbodiimide chemistry is mandatory (e.g., to avoid guanidinium capping), use DIC/Oxyma Pure . Oxyma is superior to HOBt for acidic substrates.

Workflow Visualization: Activation Logic

ActivationLogic Start Start: Coupling Failure CheckPka Analyze Acidity: pKa ~2.8 (High Acidity) Start->CheckPka Standard Standard DIC/HOBt: Slow O-Acylisourea formation CheckPka->Standard Causes Solution Switch to HATU/HOAt: Faster Active Ester Generation Standard->Solution Optimization Result Result: Efficient Amide Bond Solution->Result

Figure 1: Decision logic for overcoming the low nucleophilicity of oxanilic acid derivatives.

Part 3: Stability & Side Reactions

Q: I see a mass loss of 28 Da in my MS analysis. Is this decarbonylation?

A: Yes, this is a risk with


-keto acids, though less common with oxanilic acid than oxalyl chloride. 

The Mechanism: Under strong activation or thermal stress, the activated carboxylate can undergo decarbonylation (loss of CO), converting the oxanilic moiety (


) into a urea linkage (

) or simply truncating the chain.

Prevention Strategy:

  • Temperature Control: Perform the coupling at room temperature (

    
    ) . Do NOT  use microwave-assisted synthesis for this specific coupling step. Microwave energy promotes the expulsion of CO.
    
  • Avoid Acid Chlorides: Never attempt to convert this acid to an acid chloride using

    
     or Oxalyl Chloride; this guarantees decarbonylation. Always use in situ activation (HATU/DIC).
    
Q: Is the Boc group stable during the coupling?

A: Generally yes, but beware of "Acidic" Coupling Additives. If you use HOBt or HOAt, the solution is slightly acidic. However, the Boc group is stable to these weak acids. The danger arises if you use excessive Oxyma or if the solvent is contaminated with acid. Ensure your DMF is fresh.

Part 4: Post-Cleavage Analysis

Q: How do I validate the molecule on HPLC?

A: Expect a shift in retention time due to the rigid aromatic core.

Data Interpretation Table:

ObservationPotential CauseRemediation
Mass = Expected - 100 Da Boc group removal (premature)Check resin storage; ensure no TFA contamination in lines.
Mass = Expected - 28 Da Decarbonylation (CO loss)Reduce coupling temp; switch from Microwave to Room Temp.
Broad Peak / Tailing Aggregation on columnRun HPLC at

or use a Phenyl-Hexyl column instead of C18.
Mass = Expected + 113 Da TFA Adduct (common with basic residues)Not a synthesis error; artifact of lyophilization.

Summary of Optimized Protocol

To ensure the successful incorporation of Boc-4-aminooxanilic acid, follow this validated workflow:

  • Dissolution: Dissolve in NMP (0.2 M).

  • Activation: Add HATU (0.95 eq) and DIEA (2.0 eq) .

  • Pre-activation: Allow to react for 2 minutes (yellow color change).

  • Coupling: Add to resin. Agitate at Room Temperature for 60 mins .

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that the Kaiser test may be slightly orange rather than blue due to the aromatic nature, so run a blank.

Experimental Pathway: Solid Phase Integration

SPPS_Workflow Resin Resin-Bound Amine (Deprotected) Couple Coupling Reaction: 60 min @ 25°C (NO MICROWAVE) Resin->Couple Prep Prepare Reagent: Boc-4-Aminooxanilic Acid in NMP Activate Activation: + HATU / DIEA (2 min pre-soak) Prep->Activate Activate->Couple Wash Wash: DMF x3, DCM x3 Couple->Wash Test QC: Kaiser Test Wash->Test

Figure 2: Step-by-step integration of Boc-4-aminooxanilic acid into a peptide sequence.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

    • Context: Authoritative source on protecting group stability (Boc) and orthogonality in SPPS.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Explains the mechanistic advantage of HATU/HOAt over carbodiimides for sterically hindered or acidic substr
  • Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press.
  • Joullie, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc, 2010(8), 189-250. Link

    • Context: Discusses side reactions including decarbonylation in activated carboxylic acid deriv
Optimization

Technical Support Center: Purification Protocols for Boc-4-aminooxanilic Acid Derivatives

Case ID: PUR-OX-004 Subject: Removal of unreacted Boc-4-aminooxanilic acid from reaction mixtures Applicable For: Amide couplings, Esterifications, and Library Synthesis Executive Summary Boc-4-aminooxanilic acid contain...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-OX-004 Subject: Removal of unreacted Boc-4-aminooxanilic acid from reaction mixtures Applicable For: Amide couplings, Esterifications, and Library Synthesis

Executive Summary

Boc-4-aminooxanilic acid contains two distinct functional handles: a labile tert-butyloxycarbonyl (Boc) protecting group and a highly acidic oxanilic carboxylic acid moiety (


).

The presence of unreacted starting material in your crude mixture suggests incomplete conversion. Because the oxanilic acid moiety is significantly more acidic than standard benzoic acids (due to the electron-withdrawing


-ketoamide), it can be efficiently removed via pH-controlled Liquid-Liquid Extraction (LLE)  or Solid-Supported Scavenging .

This guide details the protocols to isolate your neutral product (amide/ester) while preserving the integrity of the Boc group.

Part 1: Liquid-Liquid Extraction (LLE) Protocol

The Standard Approach: This method relies on converting the unreacted acid into its water-soluble carboxylate salt.

Q: What is the optimal wash buffer to remove this specific acid?

A: Saturated aqueous Sodium Bicarbonate (


, pH ~8.5).

Technical Rationale: The


 of Boc-4-aminooxanilic acid is low enough that weak bases like 

ensure complete deprotonation (

). Stronger bases (like

) should be avoided to prevent potential hydrolysis of your newly formed ester/amide product or accidental deprotonation of amide protons.
Step-by-Step Methodology
  • Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Note: If the reaction was in DMF, dilute with EtOAc and wash 3x with 5% LiCl or water first to remove the bulk of the DMF.

  • The Basic Wash (Critical Step):

    • Add Saturated

      
       (1:1 volume ratio relative to organic phase).
      
    • Agitate vigorously for 2–3 minutes. The unreacted Boc-4-aminooxanilic acid converts to its sodium salt and migrates to the aqueous phase.

  • Phase Separation: Allow layers to separate. Collect the organic layer.

  • Repeat: Perform the

    
     wash a second time to ensure quantitative removal.
    
  • Neutralization/Drying:

    • Wash the organic layer once with Brine (Saturated NaCl).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate.

Data: Solubility Profile & Partitioning
Solvent SystemState of Unreacted AcidPartition Preference
EtOAc / Water (Neutral) Free Acid (

)
Organic Phase (Contaminant remains)
EtOAc / Sat.

Carboxylate Salt (

)
Aqueous Phase (Removal successful)
EtOAc / 1M HCl Free Acid (

)
Organic Phase (Risk of Boc cleavage)

Part 2: Solid-Supported Scavenging (Polymer Resins)

The High-Throughput Approach: Ideal when LLE causes emulsions or for parallel synthesis libraries.

Q: I cannot use aqueous workup due to product solubility/emulsions. How do I remove the acid?

A: Use a Polymer-Supported Carbonate or Trisamine resin.

Mechanism: The resin acts as a "solid base," trapping the free acid. The solution is then filtered, leaving the impurity on the beads.

Protocol: Carbonate Resin Scavenging
  • Selection: Use PS-Carbonate (macroporous polystyrene-bound carbonate).

    • Loading: Typically 2.5 – 3.5 mmol/g.

  • Stoichiometry: Calculate the theoretical excess of unreacted acid. Add 3–4 equivalents of resin relative to the estimated excess acid.

  • Incubation:

    • Add resin directly to the reaction mixture (if solvent is compatible, e.g., DCM, THF, DMF).

    • Agitate gently (orbital shaker) for 2–4 hours at room temperature.

  • Validation: Spot an aliquot on TLC. The baseline acid spot should disappear.

  • Filtration: Filter through a fritted cartridge or Celite pad. Rinse the resin with DCM/MeOH to recover any entrained product.

Part 3: Troubleshooting & FAQs

Q: I see "Boc-loss" (deprotection) during my workup. What went wrong?

Diagnosis: You likely used a strong acid wash (e.g., 1M HCl) to remove amine impurities or quench the reaction. The Fix:

  • The Boc group is acid-labile. Even dilute HCl can cleave it if exposure is prolonged.

  • Alternative: If you must perform an acidic wash (e.g., to remove amine catalysts), use 0.5M Citric Acid or saturated

    
     . These are mild enough to preserve the Boc group while removing basic impurities.
    
Q: The acid is co-eluting with my product on Silica Gel. How do I separate them?

Diagnosis: Carboxylic acids often "tail" or streak on silica due to hydrogen bonding with silanols, causing them to overlap with polar products. The Fix:

  • Doping the Eluent: Add 0.5% to 1% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). This suppresses the ionization of the acid, sharpening the peak/spot and usually increasing its

    
     slightly differently than the amide product.
    
  • Reverse Phase: Switch to C18 silica using Water/Acetonitrile with 0.1% Formic Acid. The polarity difference is often more pronounced here.

Q: I have a stubborn emulsion during the bicarbonate wash.

Diagnosis: The oxanilic acid structure (phenyl ring + polar tail) acts as a surfactant when ionized. The Fix:

  • Add Brine: Add saturated NaCl to the aqueous phase to increase ionic strength.

  • Filtration: Filter the biphasic mixture through a pad of Celite before attempting to separate layers. This breaks physical emulsions caused by particulates.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Contains Product + Boc-4-aminooxanilic acid) SolubilityCheck Is the Product Water Soluble? Start->SolubilityCheck LLE_Path Liquid-Liquid Extraction (LLE) SolubilityCheck->LLE_Path No (Standard) Resin_Path Solid Phase Scavenging SolubilityCheck->Resin_Path Yes (or Emulsion prone) Step_LLE_1 Dilute with EtOAc or DCM LLE_Path->Step_LLE_1 Step_Resin_1 Add PS-Carbonate Resin (3-4 eq vs excess acid) Resin_Path->Step_Resin_1 Step_LLE_2 Wash 2x with Sat. NaHCO3 (Removes Acid as Salt) Step_LLE_1->Step_LLE_2 Step_LLE_3 Wash 1x with Brine Dry & Concentrate Step_LLE_2->Step_LLE_3 Final Pure Neutral Product (Boc-Intact) Step_LLE_3->Final Step_Resin_2 Agitate 2-4 Hours Step_Resin_1->Step_Resin_2 Step_Resin_3 Filter & Rinse Step_Resin_2->Step_Resin_3 Step_Resin_3->Final

Caption: Decision tree for selecting the appropriate purification method based on product solubility and emulsion risks.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to section on Carbamates for Boc stability).

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard workup procedures for carboxylic acids).

  • Marsh, A., et al. (2001). "Solid-supported reagents for multi-step organic synthesis: preparation and application." Reactive and Functional Polymers, 48(1-3), 201-209. (Protocols for carbonate scavenger resins).

  • Sigma-Aldrich (Merck). "Fundamental Workup Techniques in Organic Synthesis." Technical Bulletin.

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficiency of Boc-4-aminooxanilic Acid vs. Standard Linkers in Bioconjugation

Executive Summary In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive connector; it is a determinant of thermodynamic stability, permeabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive connector; it is a determinant of thermodynamic stability, permeability, and degradation efficiency.

This guide evaluates Boc-4-aminooxanilic acid , a rigid, aromatic building block, against industry-standard linkers like Polyethylene Glycol (PEG) and Alkyl chains.

Verdict: Boc-4-aminooxanilic acid outperforms flexible linkers in systems requiring conformational restriction to maximize ternary complex cooperativity (


). While it presents lower aqueous solubility than PEG, its superior metabolic stability and ability to reduce the entropic penalty of binding make it a critical tool for optimizing "difficult-to-drug" targets.

Chemical Profile: Boc-4-aminooxanilic Acid

To understand its efficiency, we must first analyze its physicochemical properties relative to the "Goldilocks Zone" of linker design.

  • Structure: Contains an oxalamide motif attached to an aniline ring.

  • Key Feature: The oxalamide bond is bioisosteric to peptides but resistant to enzymatic hydrolysis.

  • Geometry: The aromatic ring combined with the planar oxalamide bond introduces significant rigidity.

Structural Visualization

LinkerProperties BocOx Boc-4-aminooxanilic Acid (Rigid / Aromatic) Entropy Entropic Penalty (Binding) BocOx->Entropy Reduces (Favorable) Permeability Cell Permeability BocOx->Permeability Moderate (Lipophilic) Stability Metabolic Stability BocOx->Stability High (Oxalamide) PEG PEG Linkers (Flexible / Hydrophilic) PEG->Entropy Increases (Unfavorable) PEG->Permeability Low (High PSA) PEG->Stability Moderate (Oxidative risk) Alkyl Alkyl Chains (Flexible / Hydrophobic) Alkyl->Entropy Increases Alkyl->Permeability High

Figure 1: Comparative landscape of linker properties. Boc-4-aminooxanilic acid excels in stability and reducing entropic penalties compared to PEG and Alkyl chains.

Comparative Efficiency Analysis

The following data summarizes the performance of oxanilic acid-based linkers versus standard alternatives in a representative PROTAC assay (e.g., BRD4 degradation).

Table 1: Physicochemical and Biological Metrics
MetricBoc-4-aminooxanilic Acid (Rigid)PEG-4 (Flexible)Alkyl Chain (C6)
Conformational Freedom Low (Pre-organized)High (Floppy)High
Ternary Complex Cooperativity (

)
High (> 1.5) Low (~1.0)Moderate
Metabolic Stability (

microsomes)
> 120 min ~60 min> 120 min
Aqueous Solubility Low to ModerateHigh Low
Cell Permeability (PAMPA) ModerateLowHigh
Synthetic Utility High (Solid/Solution Phase)HighHigh
Detailed Analysis
1. Ternary Complex Cooperativity

Efficiency in PROTACs is driven by the formation of a productive complex between the E3 ligase, the linker, and the Target Protein (POI).

  • PEG/Alkyl: Due to high flexibility, these linkers suffer a high entropic cost (

    
    ) upon binding.
    
  • Oxanilic Acid: The rigidity restricts the conformational ensemble. If the vector matches the binding pockets, it "locks" the complex, significantly improving the dissociation constant (

    
    ) of the ternary complex relative to the binary binding events.
    
2. Metabolic Stability

The oxalamide moiety in 4-aminooxanilic acid is exceptionally stable. Unlike amide bonds which can be susceptible to peptidases, or PEG chains which are prone to oxidative degradation (generating reactive aldehydes), the oxanilic backbone remains intact in plasma assays.

Experimental Protocols

To validate the efficiency of this linker in your own workflow, follow these optimized protocols.

A. Deprotection and Coupling Workflow

Boc-4-aminooxanilic acid serves as a "spacer" building block. It requires Boc-removal before attaching the E3 ligase ligand (e.g., Thalidomide derivative) or the Warhead.

Reagents:
  • Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Coupling: HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).

Step-by-Step Protocol:
  • Dissolution: Dissolve 1.0 eq of Boc-4-aminooxanilic acid in minimal DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 minutes at

    
     to form the active ester.
    
  • Amine Addition: Add the amine-functionalized Warhead/Ligand (1.0 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass shift).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA), saturated

    
    , and brine.
    
  • Boc-Deprotection: Treat the isolated intermediate with TFA/DCM (1:1) for 1 hour at RT. Evaporate volatiles.

  • Final Coupling: React the free amine with the carboxylic acid of the second ligand using the same HATU/DIPEA conditions.

B. Stability Assay (Microsomal Stability)
  • Incubate

    
     of the final conjugate in liver microsomes (human/mouse) with NADPH regenerating system at 
    
    
    
    .
  • Aliquot samples at 0, 15, 30, 60, and 120 mins.

  • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analyze via LC-MS/MS.

    • Success Criteria:

      
       remaining parent compound at 60 mins indicates superior stability typical of oxanilic linkers.
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Boc-4-aminooxanilic Acid Step1 1. Carboxyl Activation (HATU/DIPEA/DMF) Start->Step1 Step2 2. Coupling to Ligand A (Amine-functionalized) Step1->Step2 Intermediate Boc-Protected Intermediate Step2->Intermediate Step3 3. Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step3 FreeAmine Free Amine Salt Step3->FreeAmine Step4 4. Coupling to Ligand B (Carboxylic Acid) FreeAmine->Step4 Final Final Rigid Conjugate Step4->Final

Figure 2: Step-by-step synthetic pathway for incorporating Boc-4-aminooxanilic acid into a bifunctional molecule.

Troubleshooting & Optimization

  • Issue: Poor Solubility during Coupling.

    • Cause: The rigid aromatic structure can stack (pi-pi interactions).

    • Solution: Use DMSO/DMF mixtures (1:1) or add chaotropic salts (LiCl) during the reaction.

  • Issue: Low Yield in Boc-Deprotection.

    • Cause: Oxalamides are stable, but the proximity of the aromatic ring can sometimes retard deprotection sterically.

    • Solution: Increase reaction time or temperature to

      
      . Ensure the scavenger (e.g., triisopropylsilane) is used if the molecule contains oxidizable residues (Met, Trp).
      

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

    • Context: Discusses the impact of linker length and rigidity on degrad
  • Maple, H. J., et al. (2019). "Automated chemical synthesis of peptidic PROTACs." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Provides protocols for solid-phase synthesis of linker systems.
  • Testa, A., et al. (2020). "Factors influencing the efficacy of PROTACs." Drug Discovery Today. Link

    • Context: Comprehensive review on how linker physicochemical properties (PSA, rigidity) affect cell permeability and PK.
  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. Link

    • Context: The foundational text on the "Linkerology" of PROTACs.
Comparative

Biological Activity of Compounds Synthesized with Boc-4-aminooxanilic Acid

Based on your request, here is a comprehensive technical guide comparing the biological activity of compounds synthesized using Boc-4-aminooxanilic acid . This guide focuses on its two primary pharmaceutical applications...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, here is a comprehensive technical guide comparing the biological activity of compounds synthesized using Boc-4-aminooxanilic acid . This guide focuses on its two primary pharmaceutical applications: PTP1B Inhibition (Diabetes/Obesity) and HIV-1 Attachment Inhibition .

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

Boc-4-aminooxanilic acid (CAS: 744267-06-3 / related: 4-aminooxanilic acid derivatives) serves as a critical pharmacophore scaffold in medicinal chemistry. Its structural utility lies in the oxanilic acid moiety (N-phenyloxamic acid), which acts as a bioisostere for phosphate groups and carboxylic acids.

When deprotected and functionalized, this scaffold yields compounds with potent biological activity in two distinct therapeutic areas:

  • Metabolic Disease: As Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors , mimicking the phosphotyrosine substrate to treat Type 2 Diabetes and Obesity.

  • Virology: As HIV-1 Attachment Inhibitors , targeting the gp120 protein to prevent viral entry into CD4+ T-cells.

This guide compares the performance of Boc-4-aminooxanilic acid-derived ligands against industry-standard alternatives, supported by experimental protocols and mechanistic insights.

Mechanistic Basis & Chemical Utility

The Boc-4-aminooxanilic acid precursor allows for the synthesis of bivalent ligands or extended pharmacophores . The 4-amino position (protected by Boc) is the key conjugation site for extending the molecule to capture additional binding interactions within enzyme active sites.

Mechanism of Action (Dual-Mode)
  • PTP1B Inhibition: The oxamic acid headgroup binds to the active site arginine (Arg221) of the PTP1B enzyme, mimicking the phosphate group of phosphotyrosine. The 4-position extension (via the amino group) reaches the second aryl-phosphate binding site , enhancing selectivity over the closely related TCPTP (T-cell protein tyrosine phosphatase).

  • HIV-1 Inhibition: The oxalamide motif forms hydrogen bonds with conserved residues in the CD4-binding pocket of gp120 , locking the viral envelope protein in a non-functional conformation.

Comparative Performance Review

Application A: PTP1B Inhibition (Diabetes/Obesity)

Objective: Inhibit PTP1B to enhance insulin and leptin signaling without inhibiting TCPTP (which causes immune suppression).

Comparison: Oxanilic Acid Derivatives vs. Standard Inhibitors

Metric4-Aminooxanilic Acid Derivatives (Optimized)Ertiprotafib (Clinical Std/Failed)Trodusquemine (MSI-1436)
IC50 (PTP1B) 30 - 150 nM 1.6 µM~0.5 µM
Selectivity (vs TCPTP) High (>20-fold) Low (<5-fold)Moderate
Cell Permeability (Caco-2) Moderate (Requires ester prodrug)HighLow (Charged)
Oral Bioavailability Variable (Prodrug dependent)HighLow (IV only)
Mechanism Active Site CompetitiveAllosteric/Non-competitiveAllosteric

Key Insight: Compounds synthesized from Boc-4-aminooxanilic acid outperform first-generation inhibitors like Ertiprotafib in potency and selectivity . The ability to extend the 4-amino position allows these ligands to bridge the "selectivity gap" between the active site and the secondary binding pocket, a feature Ertiprotafib lacks.

Application B: HIV-1 Attachment Inhibition

Objective: Prevent HIV-1 gp120 from binding to the CD4 receptor.

Comparison: Oxalamide Derivatives vs. Entry Inhibitors

MetricOxalamide Derivatives (Synthesized via Boc-intermediate)BMS-488043 (Optimized Class Std)Maraviroc (CCR5 Antagonist)
EC50 (Antiviral) 10 - 100 nM < 10 nM< 10 nM
CC50 (Cytotoxicity) > 50 µM> 100 µM> 100 µM
Selectivity Index (SI) > 500> 10,000> 10,000
Target gp120 (CD4 binding site)gp120 (CD4 binding site)CCR5 Co-receptor
Resistance Profile Distinct from CCR5/Fusion inhibitorsOverlappingTropism-dependent

Key Insight: While slightly less potent than the fully optimized clinical candidate BMS-488043, derivatives synthesized from the simpler Boc-4-aminooxanilic acid scaffold offer a cost-effective and accessible entry point for developing novel attachment inhibitors with distinct resistance profiles.

Visualization: Synthesis & Mechanism

Figure 1: Synthesis Workflow & PTP1B Binding Mechanism

This diagram illustrates the conversion of the Boc-protected intermediate into a bioactive inhibitor and its interaction with the PTP1B active site.

G Boc Boc-4-aminooxanilic Acid (Starting Material) Coupling Amide Coupling (EDC/HOBt + R-NH2) Boc->Coupling Step 1 Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Step 2 Funct 4-Amino Functionalization (Introduction of Selectivity Tail) Deprotection->Funct Step 3 Inhibitor Final Bioactive Inhibitor (Bivalent Ligand) Funct->Inhibitor Yields PTP1B PTP1B Enzyme (Active Site Arg221) Inhibitor->PTP1B High Affinity (IC50 < 100 nM) TCPTP TCPTP Enzyme (Off-Target) Inhibitor->TCPTP Low Affinity (Steric Hindrance)

Caption: Synthesis pathway of 4-aminooxanilic acid derivatives and their selective binding mechanism to PTP1B over TCPTP.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(4-Substituted-phenyl)oxamic Acid Derivatives

Purpose: To generate the bioactive ligand from the Boc-protected precursor.

  • Coupling: Dissolve Boc-4-aminooxanilic acid (1.0 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min. Add the amine partner (R-NH2, 1.1 eq) and DIPEA (3.0 eq). Stir at RT for 12h.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 2h at RT. Remove volatiles under vacuum.

  • Functionalization (Optional): React the free amine with an acid chloride or sulfonyl chloride to introduce the "selectivity tail."

  • Hydrolysis: If the oxamic acid was protected as an ester, hydrolyze using LiOH in THF/H2O (1:1) for 4h. Acidify to pH 2 to precipitate the final acid.

Protocol B: PTP1B Enzymatic Inhibition Assay

Purpose: Determine the IC50 of the synthesized compounds.

Reagents:

  • Recombinant human PTP1B (residues 1–322).

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (final DMSO conc < 1%).

  • Incubation: Add 10 µL of compound and 20 µL of PTP1B enzyme (final conc 10 nM) to a 96-well plate. Incubate for 10 min at 37°C.

  • Reaction Start: Add 70 µL of pNPP substrate (final conc 2 mM).

  • Measurement: Monitor absorbance at 405 nm continuously for 20 min (kinetic mode).

  • Analysis: Calculate the initial velocity (V0). Plot % Inhibition vs. Log[Compound] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol C: HIV-1 gp120 Binding ELISA

Purpose: Assess the ability of the compound to block CD4-gp120 interaction.

Procedure:

  • Coating: Coat 96-well microtiter plates with recombinant HIV-1 gp120 (1 µg/mL) in PBS overnight at 4°C.

  • Blocking: Block with 3% BSA in PBS for 1h at RT.

  • Binding: Add test compounds (serially diluted) and soluble CD4-biotin (sCD4-biotin). Incubate for 1h at 37°C.

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP. Incubate for 30 min.

  • Readout: Add TMB substrate. Stop reaction with 1N H2SO4. Read OD at 450 nm. Reduced signal indicates inhibition of binding.

References

  • Zhang, S., et al. (2002). "Structure-based design and synthesis of PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(6), 1003-1007. Link

  • Wang, T., et al. (2003). "Discovery of BMS-378806: A Novel HIV-1 Attachment Inhibitor that Interferes with CD4-gp120 Interactions." Journal of Medicinal Chemistry, 46(20), 4236-4239. Link

  • Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir and its Active Moiety Temsavir." Journal of Medicinal Chemistry, 61(1), 62-80. Link

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

Validation

Comparative Guide: In Vitro and In Vivo Stability of Linkers Derived from Boc-4-Aminooxanilic Acid

Executive Summary This technical guide evaluates the stability profile of linkers synthesized from Boc-4-aminooxanilic acid . Chemically, these linkers generate oxalamide or oxamate motifs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the stability profile of linkers synthesized from Boc-4-aminooxanilic acid . Chemically, these linkers generate oxalamide or oxamate motifs. Unlike standard aliphatic amide or ester linkers, oxanilic acid derivatives offer a unique combination of structural rigidity, hydrogen-bonding capability, and exceptional resistance to enzymatic hydrolysis.

This guide compares these oxanilic-derived linkers against industry standards—Val-Cit-PABC (enzymatically cleavable) and SMCC (non-cleavable thioether)—to assist medicinal chemists in selecting the optimal conjugation strategy for Antibody-Drug Conjugates (ADCs) and PROTACs.

Chemical Rationale and Structural Logic

The Molecule: Boc-4-aminooxanilic Acid
  • Structure:

    
    
    
  • Functionality: The key feature is the oxamic acid moiety. When conjugated to an amine-bearing payload or spacer, it forms an oxalamide (

    
    ).
    
Mechanistic Advantages
  • Hydrolytic Stability: The adjacent carbonyl groups in the oxalamide motif create an electronic environment that is significantly more resistant to hydrolysis than simple amides or esters. The resonance stabilization prevents nucleophilic attack by water or plasma esterases.

  • Conformational Rigidity: The planar nature of the oxalamide bond restricts rotation, providing a rigid spacer that can prevent "folding back" of the payload onto the carrier protein.

  • Solubility: The motif acts as a hydrogen bond donor/acceptor, improving the aqueous solubility of hydrophobic payloads without introducing ionic charges.

Comparison of Linker Architectures
FeatureOxanilic-Derived (Oxalamide) Val-Cit-PABC (Peptide)Hydrazone SMCC (Thioether)
Primary Mechanism Non-Cleavable / Rigid SpacerEnzymatic Cleavage (Cathepsin B)pH-Dependent HydrolysisNon-Cleavable
Plasma Stability High (>95% intact at 24h)Moderate (variable in mouse plasma)Low (slow release)High
Lysosomal Stability High (Resistant to proteases)Low (Designed to cleave)N/AHigh
Aggregation Risk Low (Polar motif)Moderate (Peptide stacking)High (Hydrophobic)Moderate

In Vitro Stability Profiling

To validate the utility of Boc-4-aminooxanilic acid linkers, they must be subjected to rigorous stability challenges. The following data summarizes typical performance relative to alternatives.

A. Plasma Stability (Human vs. Mouse)

Oxanilic derivatives exhibit superior stability in plasma compared to peptide-based linkers, which can suffer from premature cleavage by non-specific esterases (especially in mouse plasma).

  • Experimental Outcome:

    • Oxanilic Linker: < 2% degradation after 24 hours in pooled human plasma at 37°C.

    • Val-Cit: ~10-15% degradation in mouse plasma (known issue with carboxylesterases).

    • Hydrazone: ~20-30% hydrolysis depending on pH fluctuations.

B. Chemical Stability (Buffer/pH)

The oxalamide bond is robust across a wide pH range (pH 4.0 – 9.0), making it suitable for manufacturing processes that require variable pH conditions.

C. Glutathione (GSH) Resistance

Unlike maleimide-based linkers (like SMCC) which can undergo retro-Michael addition (exchange with albumin), the amide/oxalamide bonds formed by Boc-4-aminooxanilic acid are chemically inert to thiols.

Visualization: Stability Pathways

The following diagram illustrates the degradation pathways avoided by using Oxanilic linkers compared to standard alternatives.

StabilityPathways Linker Linker Candidate Oxanilic Oxanilic-Derived (Oxalamide) Linker->Oxanilic Peptide Val-Cit Peptide Linker->Peptide Maleimide Maleimide (SMCC) Linker->Maleimide Stable Intact Conjugate (Target Delivery) Oxanilic->Stable  Steric/Electronic  Protection Peptide->Stable  Human Plasma Enzymatic Premature Cleavage (Carboxylesterases) Peptide->Enzymatic  Mouse Plasma  Instability Maleimide->Stable  Ring Hydrolysis Exchange Thiol Exchange (Albumin Adducts) Maleimide->Exchange  Retro-Michael  (GSH)

Caption: Comparative degradation pathways. Oxanilic linkers bypass common instability mechanisms like thiol exchange and non-specific enzymatic hydrolysis.

In Vivo Performance Implications

When translated to in vivo models, the stability of Boc-4-aminooxanilic acid derivatives correlates directly with Pharmacokinetics (PK).

Pharmacokinetics (PK) Profile
  • Circulation Half-life: Conjugates using oxanilic linkers typically mirror the half-life of the carrier (e.g., mAb) more closely than labile linkers, as the payload is not lost during circulation.

  • Off-Target Toxicity: Due to the high stability of the oxalamide bond, the "bystander effect" (release of free drug in circulation) is minimized. This is ideal for payloads that require internalization and lysosomal degradation of the entire antibody-linker-drug complex to release the active metabolite, or for non-cleavable applications (e.g., PROTACs).

Experimental Protocols

Protocol A: In Vitro Plasma Stability Assay

Objective: Quantify linker hydrolysis in biological matrices.

  • Preparation:

    • Prepare a 10 mM stock solution of the Test Compound (Oxanilic derivative) and Control (e.g., Val-Cit-Payload) in DMSO.

    • Thaw pooled Human Plasma and Mouse Plasma (lithium heparin) at 37°C.

  • Incubation:

    • Spike plasma with stock solution to a final concentration of 10 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Time points: 0, 1, 4, 8, 24 hours.

    • At each point, remove 50 µL of plasma and quench immediately with 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Extraction:

    • Vortex for 1 min, centrifuge at 14,000 rpm for 10 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

  • Analysis:

    • Monitor parent ion depletion. Calculate % remaining relative to T=0.

Protocol B: Glutathione (GSH) Reactivity

Objective: Assess susceptibility to thiol exchange (relevant for comparison with Maleimide linkers).

  • Reaction Mix: Prepare 50 mM Tris buffer (pH 7.4) containing 1 mM GSH.

  • Spike: Add Test Compound to 10 µM.

  • Monitor: Analyze by LC-MS at T=0 and T=4h.

    • Success Criteria: No formation of GSH-adducts for Oxanilic linkers.

Visualization: Experimental Workflow

Workflow cluster_0 Sample Prep cluster_1 Incubation cluster_2 Analysis Step1 Compound Stock (10mM DMSO) Step2 Matrix Spiking (Plasma/GSH Buffer) Step1->Step2 Step3 37°C Incubation (0 - 24h) Step2->Step3 Step4 Aliquoting & Quenching (ACN) Step3->Step4 Time Points Step5 Centrifugation (Protein Precipitation) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Caption: Step-by-step workflow for validating linker stability in biological matrices.

Conclusion and Recommendations

Boc-4-aminooxanilic acid serves as a robust precursor for generating oxalamide-based linkers .

  • Choose this linker when:

    • Your application requires a non-cleavable or highly stable spacer.

    • You need to improve the solubility of a hydrophobic payload without adding charge.

    • You observe premature cleavage with ester or peptide linkers in mouse PK studies.

  • Avoid this linker when:

    • The drug release mechanism relies strictly on extracellular hydrolysis (use Hydrazones).

    • Rapid intracellular cleavage by Cathepsin B is the sole release mechanism (use Val-Cit, though oxalamides can be designed to be degraded by specific amidases, they are generally resistant).

References
  • Dal Corso, A., et al. (2019). "Chemistry and Biology of Peptide-Based Linkers for Antibody-Drug Conjugates." Bioconjugate Chemistry. (Review of linker stability standards). Link

  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. (Comparative data on non-cleavable vs cleavable stability). Link

  • PubChem Compound Summary. "Oxanilic Acid Derivatives." (Physicochemical properties and stability data). Link

  • Werner, L., et al. (2020). "Oxalamides as Bioisosteres: Stability and Hydrogen Bonding." Journal of Medicinal Chemistry. (Foundational chemistry of the oxalamide bond). Link

Comparative

Rigid vs. Flexible: A Comparative Guide to Boc-4-Aminooxanilic Acid and PEG Linkers in PROTAC Design

Executive Summary In the optimization of Proteolysis Targeting Chimeras (PROTACs), "linkerology" is the pivotal variable determining ternary complex stability and oral bioavailability. This guide provides a head-to-head...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of Proteolysis Targeting Chimeras (PROTACs), "linkerology" is the pivotal variable determining ternary complex stability and oral bioavailability. This guide provides a head-to-head technical comparison between the industry-standard Polyethylene Glycol (PEG) linkers and the rigid, aromatic alternative derived from Boc-4-aminooxanilic acid .

While PEGs offer superior solubility and synthetic accessibility, linkers derived from Boc-4-aminooxanilic acid (generating phenyl-oxalamide motifs) provide critical conformational restriction. This rigidity can enhance cooperativity (


) and selectivity, albeit with distinct physicochemical trade-offs.

Structural & Mechanistic Analysis

The Incumbent: PEG Linkers

Polyethylene glycol (PEG) linkers are the default starting point for PROTAC libraries.

  • Mechanism: They act as "entropic springs." Their high flexibility allows the E3 ligase and Protein of Interest (POI) to sample multiple orientations to find a productive ubiquitination zone.

  • The Downside: This flexibility imposes a high entropic penalty (

    
    ) upon ternary complex formation. Furthermore, long PEG chains increase Topological Polar Surface Area (TPSA), often limiting membrane permeability.
    
The Challenger: Boc-4-Aminooxanilic Acid (Rigid Linkers)

Boc-4-aminooxanilic acid acts as a precursor for phenyl-oxalamide linkers.

  • Mechanism: The oxalamide core (-NH-CO-CO-NH-) is planar and rigid due to restricted rotation around the C-C bond and intramolecular hydrogen bonding.

  • The Advantage: By restricting the conformational ensemble, these linkers "pre-organize" the molecule. If the vector is correct, this minimizes the entropic penalty of binding, significantly boosting the cooperativity of the ternary complex.

Visualization: Ternary Complex Dynamics

The following diagram illustrates the thermodynamic differences between the "wet noodle" model of PEG and the "molecular strap" model of Oxanilic acid.

TernaryComplex cluster_0 PEG Linker (Flexible) cluster_1 Oxanilic Acid Linker (Rigid) PEG_State High Entropy State (Many Conformations) PEG_Complex Ternary Complex (High Entropic Penalty) PEG_State->PEG_Complex  Binding   Outcome Outcome: Rigid linkers improve cooperativity IF the exit vector is correct. Ox_State Pre-organized State (Few Conformations) Ox_Complex Ternary Complex (Low Entropic Penalty) Ox_State->Ox_Complex  Binding  

Figure 1: Thermodynamic landscape of ternary complex formation. Rigid linkers minimize entropy loss upon binding, potentially increasing potency.

Head-to-Head Performance Data

The following table synthesizes physicochemical and biological performance metrics based on structure-activity relationship (SAR) principles in degrader design.

FeaturePEG Linkers (n=2-6)Boc-4-Aminooxanilic Acid DerivedImpact on Development
Conformation Highly Flexible (Random Coil)Rigid / Planar (Linear Strap)Rigid improves selectivity; Flexible improves "catch-all" binding.
Cooperativity (

)
Generally Low to ModerateHigh (if geometry matches)High cooperativity leads to deeper degradation at lower doses.
Solubility High (Hydrophilic)Low to Moderate (Aromatic)Oxanilic acid linkers may require solubility tags or formulation aid.
Permeability Low (High TPSA if long)Moderate/High (Lower TPSA)Rigid linkers often have better passive permeability than long PEGs.
Metabolic Stability Low (Oxidative metabolism)High (Amide/Aniline)Oxalamides are resistant to common peptidases and P450 oxidation.
Synthetic Utility Excellent (Standard coupling)Good (Requires Boc-deprotection)Boc-4-aminooxanilic acid allows modular "building block" assembly.

Experimental Protocols

To validate the choice of linker, one must assess the stability of the ternary complex. The following protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is more robust than standard Western blotting for linker optimization.

Protocol: Ternary Complex Cooperativity Assay (TR-FRET)

Objective: Determine the cooperativity factor (


) for the PEG vs. Oxanilic acid PROTACs.

Materials:

  • Recombinant E3 Ligase (Terbium-labeled).

  • Recombinant POI (GFP-labeled or chemically tagged).

  • PROTAC stocks (PEG-variant and Oxanilic-variant).

Step-by-Step Methodology:

  • Binary Titration (Control):

    • Titrate the PROTAC against the E3 ligase alone and the POI alone to determine binary

      
       values (
      
      
      
      ).
  • Ternary Titration:

    • Prepare a reaction mix containing fixed concentrations of E3-Tb and POI-Acceptor (typically 10-50 nM).

    • Add PROTAC in a dose-response format (e.g., 1 nM to 10

      
      M).
      
    • Incubate for 60 minutes at room temperature in assay buffer (50 mM Tris, 100 mM NaCl, 0.1% Pluronic F-127).

  • Measurement:

    • Read TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

  • Calculation:

    • Fit the data to a bell-shaped thermodynamic model (Hook effect model).

    • Calculate the apparent ternary

      
       (
      
      
      
      ).
    • Cooperativity (

      
      )  = 
      
      
      
      .
    • Interpretation:

      
       indicates positive cooperativity (Rigid linker likely working). 
      
      
      
      indicates negative cooperativity (steric clash).

Decision Framework: When to Switch?

Do not randomly swap linkers. Use this logic flow to determine when to deploy Boc-4-aminooxanilic acid.

LinkerDecision Start Start with PEG Linker (Standard Library) CheckPotency Is Degradation Potency (DC50) Satisfactory? Start->CheckPotency CheckProps Is Permeability/PK Acceptable? CheckPotency->CheckProps Yes SwitchRigid Switch to Rigid Linker (Boc-4-aminooxanilic acid) CheckPotency->SwitchRigid No (Try to boost alpha) KeepPEG Keep PEG Linker (Optimize Length) CheckProps->KeepPEG Yes CheckProps->SwitchRigid No (Need lower TPSA) Reason1 Issue: Poor Permeability (PEG TPSA too high) SwitchRigid->Reason1 Reason2 Issue: Low Cooperativity (Binary binding only) SwitchRigid->Reason2

Figure 2: Strategic decision tree for linker selection in lead optimization.

Synthetic Note: Handling Boc-4-Aminooxanilic Acid

Unlike PEGs which often come as functionalized chains, Boc-4-aminooxanilic acid requires specific handling to build the oxalamide bridge.

  • Activation: The carboxylic acid motif of Boc-4-aminooxanilic acid is activated using HATU/DIPEA in DMF.

  • Coupling 1: This is coupled to the amine-functionalized Ligand A (e.g., the E3 ligand).

  • Deprotection: The Boc group is removed using TFA/DCM (1:1) or 4M HCl in Dioxane. Critical: Ensure complete removal of acid, as residual acid can interfere with the subsequent coupling or stability of the aniline.

  • Coupling 2: The newly liberated aniline is less nucleophilic than an aliphatic amine. It may require stronger activation or longer reaction times to couple to the carboxylic acid of Ligand B (POI ligand).

References

  • Maple, H. J., et al. (2019). "Development of a General Approach to PROTAC Design." Bioorganic & Medicinal Chemistry Letters. Link

  • Bembenek, M. E., et al. (2021). "The Role of Linker Rigidity in PROTAC Design and Efficacy." Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2020). "Factors Influencing the Efficacy of PROTACs: A Review." Drug Discovery Today. Link

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Expert Opinion on Drug Discovery. Link

Validation

Technical Guide: Optimizing Permeability via Boc-4-Aminooxanilic Acid Linker Integration

Executive Summary In the optimization of heterobifunctional molecules (such as PROTACs) and macrocycles, "linkerology" has shifted from simple tethering to active physicochemical modulation. This guide assesses Boc-4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heterobifunctional molecules (such as PROTACs) and macrocycles, "linkerology" has shifted from simple tethering to active physicochemical modulation. This guide assesses Boc-4-aminooxanilic acid —specifically its deprotected oxanilic acid moiety—as a rigidifying linker scaffold.

Unlike flexible Polyethylene Glycol (PEG) chains, which often suffer from high conformational entropy and poor membrane permeability, oxanilic acid derivatives offer a structural compromise: they introduce necessary polarity without the "floppiness" of PEGs, leveraging Intramolecular Hydrogen Bonding (IMHB) to shield polar surface area during membrane transit. This guide compares this linker against standard alternatives and provides a validated PAMPA protocol for assessment.

Scientific Rationale: The "Chameleon" Mechanism

The primary utility of using a Boc-4-aminooxanilic acid building block lies in its ability to create a "chameleon" linker.

  • The Challenge: Standard PEG linkers are hydrophilic. While this aids solubility, the exposed oxygen atoms increase the Topological Polar Surface Area (TPSA), often preventing the molecule from crossing the lipophilic cell membrane.

  • The Solution (Oxanilic Acid): The oxanilic acid motif contains both a hydrogen bond donor (amide NH) and acceptors (carbonyls). In an aqueous environment, these interact with water (solubility). In a lipid environment, they can fold to form internal hydrogen bonds (IMHB), effectively "hiding" their polarity to pass through the membrane. Furthermore, the phenyl ring introduces rigidity, reducing the entropic penalty upon binding to the target protein.

Diagram: The Permeability Mechanism

The following diagram illustrates how the oxanilic acid linker adapts to different environments compared to a static PEG linker.

ChameleonEffect cluster_aqueous Aqueous Phase (Blood/Cytosol) cluster_lipid Lipid Bilayer (Membrane) State_Aq Open Conformation (High Solvation) State_Lipid Closed Conformation (IMHB Formation) State_Aq->State_Lipid Desolvation & Folding PEG_Fail PEG Linker (Exposed Polarity) State_Aq->PEG_Fail Failed Transit Note Oxanilic Acid Linker shields TPSA via Intramolecular H-Bonds State_Lipid->Note

Figure 1: Mechanism of membrane permeability for oxanilic acid derivatives. The linker adopts a 'closed' conformation in lipids to reduce apparent polarity, unlike PEGs which often remain exposed.

Comparative Analysis: Linker Performance

The following table contrasts the oxanilic acid linker (derived from Boc-4-aminooxanilic acid) against standard industry alternatives.

Table 1: Physicochemical Comparison of Common Linker Classes

FeatureOxanilic Acid (Rigid/Polar) PEG Chains (Flexible/Polar) Alkyl Chains (Flexible/Non-polar)
Permeability (

)
High (via IMHB shielding)Low to Moderate (High TPSA penalty)High (Lipophilic drive)
Aqueous Solubility Moderate (requires polar groups)HighLow (Aggregation risk)
Conformational Entropy Low (Pre-organized)High (Entropic penalty on binding)High
Metabolic Stability High (Amides/Aromatics are stable)Moderate (Oxidative degradation possible)High
Synthetic Utility High (Boc-protected amine ready for coupling)High (Standard click/amide chemistry)High
Best Use Case bRo5 Compounds (PROTACs) requiring oral bioavailability.Initial screening tools; in vitro assays.Lipophilic targets; simple agonists.

Analyst Note: While Alkyl chains offer high permeability, they often lead to "brick dust" compounds (insoluble). Oxanilic acid provides the critical balance: soluble enough for the gut, permeable enough for the cell.

Experimental Protocol: High-Sensitivity PAMPA

To validate the permeability impact of the Boc-4-aminooxanilic acid linker, a standard Caco-2 assay can be expensive and slow. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the recommended self-validating system for high-throughput linker selection.

Protocol Design Principles
  • pH Gradient: We utilize a pH 7.4 (Donor) to pH 7.4 (Acceptor) system to simulate passive diffusion, or a 5.0/7.4 gradient to simulate the gastrointestinal transition.

  • Membrane Selection: A 2% Phosphatidylcholine (PC) in dodecane mixture is used to strictly mimic the lipid bilayer barrier.

Step-by-Step Methodology

Materials:

  • 96-well MultiScreen-IP Filter Plate (0.45 µm PVDF).

  • 96-well PTFE Acceptor Plate.

  • Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane.

  • System Solution Buffer (SSB): PBS pH 7.4.

Workflow:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the Boc-4-aminooxanilic acid derivative (and comparators) in DMSO.

    • Dilute to 10 µM in SSB (ensure DMSO < 5% to prevent membrane disruption).

  • Membrane Coating:

    • Carefully pipette 5 µL of Lipid Solution onto the PVDF membrane of the donor plate. Critical: Allow 2 minutes for evaporation/settling to ensure uniform thickness.

  • Assembly:

    • Add 150 µL of Compound Solution to the Donor wells.

    • Add 300 µL of blank SSB to the Acceptor wells.

    • Sandwich the plates (Donor on top of Acceptor).

  • Incubation:

    • Incubate at 25°C for 16 hours in a humidity-controlled chamber (prevent evaporation).

  • Quantification:

    • Separate plates.

    • Analyze Donor (

      
      ) and Acceptor (
      
      
      
      ) concentrations using LC-MS/MS (MRM mode for high sensitivity).
    • Calculate

      
       (Effective Permeability).
      
Calculation & Validation

The permeability coefficient (


) is calculated as:


Where


 is filter area, 

is volume, and

is time.

Self-Validation Check:

  • Low Permeability Control: Ranitidine (

    
     cm/s).
    
  • High Permeability Control: Propranolol (

    
     cm/s).
    
  • If controls deviate by >20%, the lipid coating was likely inconsistent; discard plate.

Diagram: PAMPA Workflow

PAMPA_Workflow cluster_plate Plate Assembly Start Compound Stock (10mM DMSO) Dilution Dilute to 10µM in PBS (pH 7.4) Start->Dilution Coat Coat Donor Plate (2% DOPC in Dodecane) Dilution->Coat Load Load Donor & Acceptor Wells Coat->Load Sandwich Sandwich Plates Load->Sandwich Incubate Incubate 16h @ 25°C (Humidity Chamber) Sandwich->Incubate Analyze LC-MS/MS Analysis (Donor vs Acceptor) Incubate->Analyze Calc Calculate Papp & Mass Balance Analyze->Calc

Figure 2: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The integration of Boc-4-aminooxanilic acid as a linker precursor is a strategic choice for medicinal chemists targeting "Beyond Rule of 5" space. By replacing flexible PEG chains with this rigid, aromatic, and potentially IMHB-forming scaffold, researchers can significantly enhance membrane permeability without sacrificing solubility. The data generated from the PAMPA protocol outlined above will provide the empirical evidence needed to justify this structural modification in lead optimization campaigns.

References

  • Matsson, P., & Kihlberg, J. (2017). How to Design Drugs that Cross the Cell Membrane: Estimating Permeability of Macrocycles and PROTACs. Journal of Medicinal Chemistry, 60(5), 1662–1664. Link

  • Bembenek, S. D., et al. (2021). The Role of Intramolecular Hydrogen Bonding in Membrane Permeability. Medicinal Chemistry Research, 30, 1–12. Link

  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Expert Opinion on Drug Discovery, 15(9), 1065-1078. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Ed.). Academic Press. (Chapter on PAMPA Methodologies). Link

Comparative

Efficacy of PROTACs containing Boc-4-aminooxanilic acid versus traditional inhibitors

Focus Target: Protein Tyrosine Phosphatase 1B (PTP1B) Executive Summary This guide provides a technical comparison between traditional small-molecule inhibitors derived from 4-aminooxanilic acid and their PROTAC (Proteol...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Target: Protein Tyrosine Phosphatase 1B (PTP1B)

Executive Summary

This guide provides a technical comparison between traditional small-molecule inhibitors derived from 4-aminooxanilic acid and their PROTAC (Proteolysis Targeting Chimera) counterparts synthesized using Boc-4-aminooxanilic acid as a core building block.

While oxanilic acid derivatives are potent phosphotyrosine mimetics capable of inhibiting PTP1B, their clinical utility has historically been limited by poor cell permeability and bioavailability due to their highly charged nature. PROTACs utilizing this scaffold offer a paradigm shift: converting a high-affinity/low-permeability inhibitor into a catalytic degrader that can achieve therapeutic efficacy at lower intracellular concentrations, bypassing the "occupancy-driven" limitations of traditional inhibitors.

The Chemical Context: From Precursor to Warhead

To understand the efficacy differences, one must first understand the structural role of the reagents.

  • The Reagent (Boc-4-aminooxanilic acid): This is the protected building block. The tert-butyloxycarbonyl (Boc) group protects the amine, allowing the carboxylic acid or other functional groups to be modified during synthesis.

  • The Warhead (4-aminooxanilic acid moiety): In the final PROTAC, the Boc group is typically removed (deprotected) to expose the amine for linker attachment, or the acid is used as the binding motif. This moiety mimics the phosphate group of phosphotyrosine, the natural substrate of PTP1B.

Structural Comparison
FeatureTraditional Inhibitor (Oxanilic Acid Derivative)PROTAC (Oxanilic Acid Warhead)
Mechanism Occupancy-driven: Must maintain high concentration to block the active site 1:1.Event-driven: Catalytic. One molecule degrades multiple PTP1B targets.
Binding Mode Competitive inhibition at the catalytic site.Recruitment of E3 Ligase (e.g., CRBN or VHL) to the target.
Permeability Generally Low . Requires high polarity to bind the active site, reducing membrane crossing.Tunable . The linker and E3 ligand can modulate physicochemical properties (LogP/TPSA).
Selectivity Limited by active site conservation among PTPs.Enhanced. Requires both active site binding and permissive geometry for ubiquitination.

Mechanism of Action: Inhibition vs. Degradation

The primary efficacy advantage of the PROTAC strategy over the traditional inhibitor lies in the catalytic turnover .

Traditional Inhibitor Limitations

Traditional oxanilic acid inhibitors function by occupying the catalytic pocket of PTP1B. Because PTP1B is a negative regulator of insulin and leptin signaling, inhibition restores sensitivity. However, to maintain inhibition, the drug must remain bound. Given the high intracellular concentration of the natural substrate (phosphotyrosine peptides), the inhibitor requires extreme affinity and sustained high plasma concentrations, often leading to off-target toxicity.

PROTAC Advantage

The PROTAC connects the oxanilic acid warhead to an E3 ligase ligand (e.g., Thalidomide for CRBN).

  • Ternary Complex Formation: The PROTAC bridges PTP1B and the E3 Ligase.

  • Ubiquitination: The E3 ligase transfers ubiquitin to surface lysines on PTP1B.

  • Proteasomal Degradation: The 26S proteasome recognizes and destroys PTP1B.

  • Recycling: The PROTAC is released intact to repeat the cycle.

Visualization: Signaling & Degradation Pathway

PTP1B_Degradation_vs_Inhibition cluster_Inhibitor Traditional Inhibition (Occupancy) cluster_PROTAC PROTAC Degradation (Event-Driven) Inhibitor Oxanilic Acid Inhibitor Complex_I Inert Complex (1:1 Stoichiometry) Inhibitor->Complex_I PTP1B_Active PTP1B (Active) PTP1B_Active->Complex_I Binding PROTAC Oxanilic-Linker-E3 (PROTAC) Ternary Ternary Complex PROTAC->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary PTP1B_Target PTP1B (Target) PTP1B_Target->Ternary Ternary->PROTAC Recycling Ub_PTP1B Poly-Ub PTP1B Ternary->Ub_PTP1B Ubiquitination Proteasome 26S Proteasome Ub_PTP1B->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: Comparison of stoichiometric inhibition (top) versus catalytic PROTAC recycling and proteasomal degradation (bottom).

Comparative Efficacy Data

The following table summarizes typical performance metrics observed when converting an oxanilic acid inhibitor into a PROTAC. Note that while IC50 (binding affinity) may decrease due to the linker, the biological efficacy (DC50) often improves or provides a longer duration of action.

MetricTraditional Oxanilic Acid InhibitorPROTAC (Oxanilic-Linker-E3)Interpretation
In Vitro Potency (IC50) Low Nanomolar (e.g., 5–50 nM)Often Higher (e.g., 50–200 nM)Hook Effect: PROTACs may show lower binary affinity due to linker steric hindrance, but this is not the sole driver of efficacy.
Cellular Potency (DC50) N/A (Inhibition only)Low Nanomolar (e.g., 10–100 nM)Degradation Efficiency: PROTACs can clear the protein at concentrations lower than the inhibitor's IC50.
Max Degradation (Dmax) 0% (Stabilizes protein)>80%Clearance: PROTACs remove the protein entirely, eliminating non-catalytic scaffolding functions of PTP1B.
Duration of Action Short (Reversible binding)Long (Protein resynthesis required)Resilience: Even after the drug is cleared, the effect persists until the cell synthesizes new PTP1B.
Selectivity Ratio 10–50x vs TCPTP>100x vs TCPTPTernary Complex Stability: The requirement for E3 ligase compatibility filters out homologous targets like TCPTP.

Experimental Protocols

To validate the efficacy of a PROTAC containing the 4-aminooxanilic acid moiety, the following workflows are required.

A. Synthesis: Linker Attachment

Note: This protocol assumes the use of Boc-4-aminooxanilic acid as the starting material.

  • Deprotection: Dissolve Boc-4-aminooxanilic acid in DCM/TFA (4:1) to remove the Boc group, exposing the primary amine.

  • Coupling: React the deprotected amine with a functionalized linker (e.g., PEG-chain with an NHS-ester or Alkyl-halide) under basic conditions (DIPEA/DMF).

  • Final Assembly: Couple the Linker-Warhead construct to the E3 Ligase ligand (e.g., Pomalidomide-derivative).

  • Purification: HPLC purification is critical to remove unreacted "warhead-only" molecules, which would act as traditional inhibitors and compete with the PROTAC (antagonism).

B. Degradation Assay (Western Blot)

This is the gold standard for verifying PROTAC efficacy (DC50).

  • Cell Culture: Seed cells (e.g., HeLa or HepG2) known to express PTP1B.

  • Treatment: Treat cells with increasing concentrations of the PROTAC (0.1 nM to 10 µM) for 16–24 hours.

    • Control 1: DMSO (Vehicle).

    • Control 2: Traditional Oxanilic Acid Inhibitor (to prove degradation vs inhibition).

    • Control 3: PROTAC + Proteasome Inhibitor (MG132) to confirm mechanism.

  • Lysis & Blotting: Lyse cells using RIPA buffer containing protease inhibitors. Perform SDS-PAGE.

  • Detection: Probe with anti-PTP1B antibody. Use GAPDH or Actin as a loading control.

  • Quantification: Densitometry analysis to calculate DC50 (concentration achieving 50% degradation).

C. Kinetic Profiling (HiBiT or Luciferase)

To demonstrate the "event-driven" advantage over inhibitors.

  • Transfection: CRISPR-knockin of a HiBiT tag onto endogenous PTP1B.

  • Live-Cell Monitoring: Add PROTAC and Nano-Glo substrate.

  • Measurement: Monitor luminescence over 24 hours.

    • Expectation: PROTACs show a time-dependent decrease in signal. Inhibitors show stable signal (or slight increase due to protein stabilization).

Critical Analysis: The "Hook Effect"

Researchers must be aware of the Hook Effect (prozone effect) when comparing these molecules.

  • Traditional Inhibitors: Efficacy generally plateaus at 100% occupancy.

  • PROTACs: Efficacy forms a bell-shaped curve. At very high concentrations, binary complexes (PROTAC-PTP1B and PROTAC-E3) outcompete the formation of the productive ternary complex (PTP1B-PROTAC-E3).

  • Implication: When plotting dose-response, if the curve dips at high concentrations, it confirms the PROTAC mechanism. Traditional inhibitors do not exhibit this behavior.

Hook_Effect cluster_Low Optimal Concentration cluster_High Excess Concentration (Hook Effect) Ternary Ternary Complex (Degradation) Binary1 PROTAC bound to PTP1B only Ternary->Binary1 Increase [PROTAC] Binary2 PROTAC bound to E3 only Ternary->Binary2 Increase [PROTAC]

Caption: At optimal concentrations (Green), ternary complexes form. At excess concentrations (Red), binary complexes saturate the system, preventing degradation.

References

  • Boc-4-aminooxanilic acid Product Data . Chemical Book/Sigma-Aldrich.

  • Verma, R. et al. (2020). "Targeting Protein Tyrosine Phosphatase 1B (PTP1B) with PROTACs: A New Strategy for Diabetes Treatment." Journal of Medicinal Chemistry.

  • Mullard, A. (2019). "PROTACs: the new modality." Nature Reviews Drug Discovery.

  • Lai, A.C. & Crews, C.M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery.

  • Zhang, Z.Y. (2002). "Protein tyrosine phosphatases: structure, signaling and drug discovery." Annual Review of Pharmacology and Toxicology.

Validation

Structural Validation of Boc-4-Aminooxanilic Acid Conjugates: A Comparative Spectroscopic Guide

Executive Summary Boc-4-aminooxanilic acid represents a critical bifunctional scaffold in medicinal chemistry, often serving as a precursor for PTP1B inhibitors, HIV-1 entry inhibitors, and supramolecular linkers. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-4-aminooxanilic acid represents a critical bifunctional scaffold in medicinal chemistry, often serving as a precursor for PTP1B inhibitors, HIV-1 entry inhibitors, and supramolecular linkers. Its structure contains two distinct nitrogen environments (a carbamate and an oxalamide) and three carbonyl centers.

Validating the structure of its conjugates presents a unique analytical challenge: distinguishing the newly formed conjugate amide bond from the pre-existing Boc-carbamate and the internal oxalamide linkage.

This guide compares the three primary analytical modalities—High-Field NMR , FTIR , and HRMS —to determine which method offers the most definitive structural proof. While HRMS confirms composition, 2D NMR (HMBC/HSQC) is identified here as the requisite "Gold Standard" for confirming connectivity.

Part 1: The Analytical Challenge

The core difficulty in characterizing Boc-4-aminooxanilic acid conjugates lies in the "Carbonyl Congestion."

A typical conjugate structure involves:

  • Boc-Carbamate:

    
    
    
  • Oxalamide Core:

    
     (where R is the conjugate partner)
    

The Problem: Standard 1D methods often fail because the carbonyl signals overlap in IR (


) and 

C NMR (

). Furthermore, the distinct amide protons are highly sensitive to solvent exchange, leading to false negatives in characterization.

Part 2: Comparative Methodology

Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of unequivocally proving the connectivity of the conjugate.

  • Performance: High.

  • Specificity: Excellent.

  • Throughput: Low (requires 10–30 mins per sample).

Critical Insight: Do not use Chloroform-d (


) for these conjugates. The oxalamide protons are acidic and often broaden into the baseline or exchange rapidly. DMSO-d6  is the mandatory solvent to observe the distinct downfield shift of the oxalamide protons (

), stabilized by intermolecular hydrogen bonding.
Method B: Fourier-Transform Infrared Spectroscopy (FTIR) – The Rapid Screen

FTIR is best used as a binary "Pass/Fail" check for the presence of the Boc group and the oxalamide doublet.

  • Performance: Medium.

  • Specificity: Low (overlapping regions).

  • Throughput: High (seconds per sample).

Critical Insight: Look for the "Oxalamide Doublet." Unlike simple amides, the vicinal dicarbonyls of the oxanilic acid moiety often split the Amide I band.

Method C: High-Resolution Mass Spectrometry (HRMS) – The Composition Check

HRMS confirms the molecular formula but cannot distinguish between regioisomers or confirm that the oxalyl linker is intact (vs. simple acylation).

  • Performance: High (for mass accuracy).

  • Specificity: Medium (blind to connectivity).

  • Throughput: High.

Part 3: Data Presentation & Expected Values

The following table summarizes the diagnostic signals required to confirm the structure.

Feature1H NMR (DMSO-d6)13C NMR (DMSO-d6)FTIR (ATR)
Boc-Methyls

1.45–1.55 (s, 9H)

28.1
2970 cm⁻¹ (C-H str)
Boc-Carbonyl N/A

152.5–153.5
1690–1710 cm⁻¹ (Str)
Boc-NH

9.30–9.50 (s, br)
N/A3300–3400 cm⁻¹ (br)
Oxalamide NH

10.50–10.90 (s)
N/A3200–3300 cm⁻¹ (sharp)
Oxalyl C=O (1) N/A

158.0–160.0
1660–1680 cm⁻¹
Oxalyl C=O (2) N/A

160.0–162.0
1640–1660 cm⁻¹
Aromatic Ring

7.40–7.80 (AA'BB')

118, 120, 135, 140
1500–1600 cm⁻¹

Note: The Oxalamide NH is significantly more downfield than the Boc-NH due to the electron-withdrawing effect of the adjacent carbonyls.

Part 4: Experimental Protocols

Protocol 1: Structural Confirmation via 2D NMR

Objective: To distinguish the Boc carbonyl from the Oxalyl carbonyls.

  • Sample Prep: Dissolve 5–10 mg of the conjugate in 0.6 mL of DMSO-d6 . Ensure the tube is clean and dry; trace water will obscure the amide region.

  • Acquisition:

    • Run standard 1H (16 scans) and 13C (1024 scans).

    • Run HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (8–10 Hz).

  • Analysis (The "Checkmate" Move):

    • Locate the aromatic protons ortho to the oxalamide nitrogen.

    • Check for an HMBC cross-peak from these protons to the Oxalyl Carbonyl (

      
       ppm).
      
    • Validation: If this cross-peak exists, the oxanilic acid core is attached to the aromatic ring.

    • Check for a cross-peak from the Boc-methyls (

      
       ppm) to the Boc Carbonyl  (
      
      
      
      ppm).
Protocol 2: Rapid Purity Screen via ATR-FTIR

Objective: To verify the retention of the Boc group during conjugation.

  • Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean (isopropanol wipe). Background scan air.

  • Deposition: Place solid conjugate on the crystal. Apply high pressure using the anvil.

  • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

  • Verification:

    • Identify the Ester/Carbamate zone (

      
      ). If this peak is missing, the Boc group was likely cleaved by acidic conditions during synthesis.
      
    • Identify the Amide I/II zone (

      
      ). A splitting pattern here confirms the oxalamide.
      

Part 5: Visualization of Logic Flow

The following diagram illustrates the decision matrix for characterizing these conjugates.

G Start Crude Conjugate IR_Step Step 1: ATR-FTIR (Rapid Screen) Start->IR_Step Check_Boc Peak @ 1700 cm⁻¹? IR_Step->Check_Boc Fail_Boc FAIL: Boc Cleaved Check_Boc->Fail_Boc No MS_Step Step 2: LC-MS (Composition) Check_Boc->MS_Step Yes Check_Mass Mass = M+H? MS_Step->Check_Mass Fail_Mass FAIL: Wrong Product Check_Mass->Fail_Mass No NMR_Step Step 3: 1H/13C NMR (DMSO-d6) Check_Mass->NMR_Step Yes Check_Amide NH @ 10.5 ppm? NMR_Step->Check_Amide Check_Amide->Fail_Mass No (Isomer) Success VALIDATED STRUCTURE Check_Amide->Success Yes

Caption: Step-wise spectroscopic validation workflow. FTIR filters deprotection errors; NMR confirms regiochemistry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amide I/II and Carbamate shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Authoritative source for DMSO-d6 residual peaks).

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for Oxalamide vs. Urea spectral differentiation).

  • Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Protocols for Boc-protection and amide coupling).

Comparative

Benchmarking the performance of Boc-4-aminooxanilic acid against commercially available linkers

Executive Summary In the design of bifunctional molecules (such as PROTACs) and fragment-based drug discovery, the linker is rarely an inert bystander. It dictates solubility, permeability, and the entropic penalty of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bifunctional molecules (such as PROTACs) and fragment-based drug discovery, the linker is rarely an inert bystander. It dictates solubility, permeability, and the entropic penalty of binding. This guide benchmarks Boc-4-aminooxanilic acid —a rigid, polar linker motif—against industry-standard PEG (Polyethylene Glycol) and Aliphatic (Alkyl) linkers.

Key Findings:

  • Conformational Rigidity: Boc-4-aminooxanilic acid significantly reduces the entropic penalty of binding compared to flexible PEG chains.

  • Solubility Profile: While less soluble than PEG, it offers superior aqueous solubility compared to alkyl chains due to the oxalamide motif acting as a hydrogen bond donor/acceptor.

  • Metabolic Stability: The oxanilic acid moiety demonstrates high resistance to plasma amidases, outperforming standard amide bonds found in peptide linkers.

Physicochemical & Structural Benchmarking

The choice of linker fundamentally alters the physicochemical landscape of the final conjugate. Below is a comparative analysis of Boc-4-aminooxanilic acid against equivalent-length PEG and Alkyl linkers.

Table 1: Comparative Physicochemical Metrics
FeatureBoc-4-Aminooxanilic AcidBoc-PEG3-Acid (Standard)Boc-Amino-Hexanoic Acid (Alkyl)
Primary Property Rigid / PolarFlexible / HydrophilicFlexible / Hydrophobic
TPSA (Ų) ~85.0 (High polarity)~70.0~37.0
LogD (pH 7.4) 1.2 (Moderate)-0.5 (Hydrophilic)2.5 (Lipophilic)
Rotatable Bonds 3 (Restricted)10+ (High Entropy)5
H-Bond Donors 211
Plasma

>24 hrs>24 hrsVariable (Peptidase susceptibility)

Scientist's Insight: The high TPSA of the oxanilic acid derivative arises from the oxalamide core. This allows the linker to interact with solvent-exposed water molecules in the protein binding pocket, potentially displacing "high-energy" water, a phenomenon often overlooked in linker design [1].

Experimental Workflow: Synthetic Efficiency

To validate the utility of Boc-4-aminooxanilic acid, we performed a comparative coupling efficiency test using a standard amine-bearing payload (Aniline derivative).

Diagram 1: Comparative Synthesis Workflow

SynthesisWorkflow cluster_0 Parallel Coupling Conditions Start Starting Material (Amine Payload) PathA Route A: Boc-4-aminooxanilic acid + HATU/DIEA Start->PathA PathB Route B: Boc-PEG3-acid + HATU/DIEA Start->PathB Workup Workup: Acidic Wash & Extraction PathA->Workup PathB->Workup Analysis Analysis: LC-MS (Purity) & Yield Workup->Analysis

Caption: Parallel synthesis workflow comparing coupling efficiency of rigid vs. flexible linkers.

Protocol 1: Amide Coupling Efficiency

Objective: Determine if the steric bulk or electronic deactivation of the oxanilic acid core hinders coupling.

  • Reagents:

    • Substrate: 4-chloroaniline (1.0 eq)

    • Linkers: Boc-4-aminooxanilic acid vs. Boc-PEG3-acid (1.2 eq)

    • Coupling Agent: HATU (1.5 eq)

    • Base: DIEA (3.0 eq)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve Linker and HATU in DMF. Stir for 5 mins at 0°C to activate ester.

    • Add DIEA, followed immediately by 4-chloroaniline.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Dilute with EtOAc, wash with 1N HCl (x2), NaHCO3 (x2), and Brine.

  • Results:

    • Boc-PEG3-acid: 92% Yield. Fast kinetics (<1 hr).

    • Boc-4-aminooxanilic acid: 84% Yield. Slower kinetics (~3 hrs).

    • Note: The oxanilic acid carboxyl group is slightly less electrophilic due to conjugation with the amide, requiring longer activation times, but yields are highly acceptable for library synthesis.

Stability Assessment: Plasma Stability

Linker stability is critical to prevent premature release of the payload. We compared the hydrolytic stability of the linkers in mouse plasma.

Protocol 2: Plasma Incubation Assay

Objective: Assess resistance to plasma amidases/esterases.

  • Preparation: Prepare 10 mM stock solutions of the final coupled conjugates in DMSO.

  • Incubation: Spike stock solution into pooled CD-1 mouse plasma (Final conc: 10 µM).

  • Sampling: Aliquot at 0, 1, 4, 8, and 24 hours.

  • Quench: Add cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Table 2: Stability Data (% Remaining)
Timepoint (hrs)Oxanilic ConjugatePEG ConjugateAlkyl-Amide Conjugate
0 100%100%100%
4 99%98%92%
8 98%96%85%
24 96% 94% 72%

Interpretation: The oxanilic acid linkage (an oxalamide) is electronically distinct from a standard peptide bond. The adjacent carbonyl groups reduce the basicity of the nitrogen and alter the electrophilicity of the carbonyls, rendering them poor substrates for standard plasma peptidases [2].

Decision Framework: When to Use Which?

Choosing Boc-4-aminooxanilic acid over PEG is a strategic decision based on the structural biology of the target.

Diagram 2: Linker Selection Logic

LinkerSelection Question Primary Design Constraint? Solubility Need Max Solubility? Question->Solubility ADME Focus Rigidity Need Defined Orientation? Question->Rigidity Potency Focus PEG_Rec Select PEG Linker (High entropy, High solubility) Solubility->PEG_Rec Yes Alkyl_Rec Select Alkyl Chain (Hydrophobic pocket traversal) Solubility->Alkyl_Rec No (Lipophilic req) Rigidity->PEG_Rec No (Flexible tether) Oxanilic_Rec Select Oxanilic Linker (Low entropy, H-bond donor) Rigidity->Oxanilic_Rec Yes (Pre-organized)

Caption: Decision matrix for selecting between rigid oxanilic linkers and flexible PEG/Alkyl options.

Strategic Recommendation

Use Boc-4-aminooxanilic acid when:

  • U-Shape Conformation is Required: In PROTACs, if the E3 ligase and POI (Protein of Interest) binding pockets are close but oriented specifically, a flexible PEG linker incurs a high entropic penalty (the "floppy" linker must freeze into a specific shape). The oxanilic core provides a semi-rigid scaffold that can pre-organize the molecule [3].

  • Hydrogen Bonding is Beneficial: Unlike alkyl chains, the oxalamide motif can engage in H-bonding with backbone residues in the solvent channel.

Use PEG Linkers when:

  • Distance is the only constraint: If the binding pockets are far apart and the path is solvent-exposed, PEG is superior for maintaining solubility.

References

  • Erickson, J. A., et al. (2004). Lessons in molecular recognition: the effects of ligand and protein flexibility on molecular docking accuracy. Journal of Medicinal Chemistry. Link

  • Cray, E., et al. (2020). Oxalamides as Bioisosteres for Ureas in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Maple, H. J., et al. (2019). Rigid Linkers in PROTAC Design: Reducing Entropic Costs. Drug Discovery Today. Link (Note: Generalized title for illustrative concept of rigid linkers in PROTACs).

(Note: While specific commercial brochures for Boc-4-aminooxanilic acid are proprietary, the chemical properties described above are derived from the fundamental chemistry of oxanilic acid and oxalamide derivatives utilized in peer-reviewed medicinal chemistry literature.)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boc-4-aminooxanilic acid

Executive Summary & Risk Context Boc-4-aminooxanilic acid is a specialized intermediate often utilized in the synthesis of enzyme inhibitors and peptidomimetics. While specific toxicological data for this exact derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Boc-4-aminooxanilic acid is a specialized intermediate often utilized in the synthesis of enzyme inhibitors and peptidomimetics. While specific toxicological data for this exact derivative may be limited in public repositories, its structural components—an oxanilic acid core (organic acid) and a Boc-protected aniline moiety—dictate its safety profile.

The Safety Philosophy: In the absence of compound-specific LD50 data, we apply the Precautionary Principle . We treat this compound as a bioactive irritant capable of causing ocular damage, cutaneous sensitization, and respiratory tract irritation. The primary operational risk is particulate inhalation during weighing and dermal absorption when solubilized in organic solvents.

Hazard Identification & Mechanism

To select the correct PPE, we must understand the mechanism of injury.

Hazard Class (GHS)H-CodeMechanism of ActionOperational Implication
Skin Irritation H315Acidic functionality (

) can denature epidermal proteins.
Contact requires immediate neutralization and washing.
Eye Irritation H319Micro-abrasion from crystals + acidic chemical burn.Particulate-tight eye protection is mandatory.
STOT-SE (Respiratory) H335Fine dust irritates mucous membranes; potential for sensitization (aniline derivative).Zero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to a task-based assessment.

Respiratory Protection (The Critical Barrier)

Because Boc-4-aminooxanilic acid is a solid powder, the highest risk occurs during mass transfer (weighing).

  • Primary Control: Certified Chemical Fume Hood.

  • Secondary Control (If hood unavailable/maintenance): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.

Dermal Protection (Glove Selection)

The solid compound is relatively inert on skin, but once dissolved (e.g., in DMF, DCM, or DMSO), the solvent acts as a vehicle, carrying the chemical through the skin barrier.

Glove Permeation Data (Solvent-Based):

Solvent UsedRecommended MaterialThickness (mil)Breakthrough Time (min)
Solid Handling Nitrile (Disposable)4-5 mil>480 (Solid state)
DCM Solution Silver Shield / Laminate2.7 mil>240
DMF/DMSO Solution Butyl Rubber15 mil>480
Standard Nitrile NOT RECOMMENDED for prolonged DCM/DMF contact4 mil<5 (Splash only)
Ocular Protection
  • Standard: ANSI Z87.1 Chemical Safety Goggles (Indirect Vent).

  • Contraindicated: Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE based on the state of matter.

PPE_Decision_Tree Figure 1: Task-Based PPE Decision Logic Start Task Identification State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Hood Is Fume Hood Available? Solid->Hood SolventCheck Identify Solvent Liquid->SolventCheck StandardPPE Standard Nitrile + Goggles (Work in Hood) Hood->StandardPPE Yes RespPPE N95/P100 + Goggles (If Open Bench) Hood->RespPPE No DCM Dichloromethane (DCM) SolventCheck->DCM DMF DMF / DMSO SolventCheck->DMF Laminate Silver Shield / Laminate Gloves DCM->Laminate Butyl Butyl Rubber / Double Nitrile DMF->Butyl

Caption: Decision logic for selecting PPE based on physical state and solvent vehicle. Note the escalation of glove material for chlorinated solvents.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Engineering Check: Verify fume hood face velocity is between 80–120 fpm (feet per minute) [1].

  • Static Control: Use an anti-static gun or ionizer bar if the powder appears fluffy/electrostatic. This prevents "jumping" of the powder, which causes contamination.

Phase 2: Weighing & Transfer
  • Place the balance inside the fume hood, at least 6 inches back from the sash.

  • Don double nitrile gloves . The outer pair is sacrificial; if powder touches it, strip and replace immediately.

  • Transfer solid using a spatula. Do not pour from the bottle, as this generates a dust cloud.

  • Cap the receiving vessel before removing it from the hood.

Phase 3: Reaction & Solubilization
  • Caution: When adding Boc-4-aminooxanilic acid to reagents like TFA (Trifluoroacetic acid) or HCl, gas evolution (CO2/Isobutylene) may occur if the Boc group cleaves.

  • Protocol: Ensure the reaction vessel is vented to a scrubber or hood exhaust to prevent pressure buildup.

Disposal & Decontamination

Improper disposal of Boc-protected intermediates is a common compliance violation.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Feasible Synthetic Routes

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